(2-Methyl-1-oxoisoindolin-5-yl)boronic acid
Description
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Properties
IUPAC Name |
(2-methyl-1-oxo-3H-isoindol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-11-5-6-4-7(10(13)14)2-3-8(6)9(11)12/h2-4,13-14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHVSQXEGJVZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)N(C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Methyl-1-oxoisoindolin-5-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid, a versatile building block in modern medicinal chemistry. We will delve into its core chemical properties, established synthetic routes, and its pivotal role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics.
Introduction: The Significance of the Isoindolinone Boronic Acid Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules.[1][2] When functionalized with a boronic acid group, this scaffold gains the ability to participate in a wide array of powerful chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[3][4] The boronic acid moiety, a Lewis acid, can form reversible covalent bonds with diols and other nucleophiles, a property that is key to its utility in enzyme inhibition and molecular recognition.[1][5]
This compound, with its N-methylated lactam, presents a specific set of steric and electronic properties that can be fine-tuned for targeted applications. The N-methylation can influence solubility, metabolic stability, and binding interactions with biological targets compared to its unsubstituted counterpart, (1-oxoisoindolin-5-yl)boronic acid.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed and experimental data for this compound and its parent compound.
| Property | This compound | (1-Oxoisoindolin-5-yl)boronic acid |
| CAS Number | 1190875-38-7[6] | 1346526-56-4[1] |
| Molecular Formula | C₉H₁₀BNO₃ | C₈H₈BNO₃[1] |
| Molecular Weight | 191.00 g/mol (calculated) | 176.97 g/mol [1] |
| Appearance | Solid (inferred) | Solid |
| Purity | ≥98% (typical) | ≥98%[1] |
| Storage Conditions | Inert atmosphere, 2-8°C (recommended) | Ambient temperature[1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Soluble in organic solvents[1] |
Synthesis and Reactivity
The primary route for synthesizing isoindolinone boronic acids involves palladium-catalyzed cross-coupling reactions.[1] The most common and robust method is the Suzuki-Miyaura coupling of a halogenated isoindolinone precursor with a diboron reagent.
Synthetic Workflow: Suzuki-Miyaura Borylation
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of the pinacol ester precursor, which can then be hydrolyzed to the final boronic acid.
Materials:
-
5-Bromo-2-methylisoindolin-1-one
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-Bromo-2-methylisoindolin-1-one (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the this compound pinacol ester.
-
Hydrolysis (optional but typical): The resulting pinacol ester can be hydrolyzed to the free boronic acid by treatment with a strong acid (e.g., HCl) in a suitable solvent system (e.g., acetone/water).
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a valuable precursor for the synthesis of a wide range of biologically active molecules. The boronic acid moiety serves as a handle for introducing diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling, enabling the rapid generation of compound libraries for lead discovery and optimization.
Key Therapeutic Areas
Derivatives of isoindolinone boronic acids have shown promise in several therapeutic areas:
-
Anticancer Agents: Structural analogs have demonstrated cytotoxicity against cancer cell lines, such as MCF-7 breast cancer cells, through mechanisms like proteasome inhibition.[1]
-
Antimicrobial Activity: These compounds can act as inhibitors of β-lactamase enzymes, potentially restoring the efficacy of β-lactam antibiotics against resistant bacterial strains like MRSA.[1]
-
Kinase Inhibitors: The isoindolinone scaffold can be elaborated to target various kinases, which are critical targets in oncology and inflammatory diseases.[1]
-
Anti-inflammatory Effects: Derivatives have been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in preclinical models.[1]
Role in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[3][7] The reaction of this compound with an aryl or heteroaryl halide (or triflate) provides a powerful method for constructing biaryl structures, which are common motifs in marketed drugs.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its straightforward synthesis and reactivity in robust cross-coupling reactions make it an attractive starting material for drug discovery programs targeting a range of diseases. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (2020, September 21). PubMed Central. Retrieved January 19, 2026, from [Link]
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Molecular recognition with boronic acids—applications in chemical biology - PMC. (2010, August 25). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (2013, September 1). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. (2024, May 1). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (2015, August 19). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Synthesis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid
Introduction
(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is a key building block in modern medicinal chemistry. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of contemporary drug discovery for the formation of carbon-carbon bonds.[1] The isoindolinone scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a boronic acid moiety at the 5-position provides a versatile handle for the synthesis of a diverse array of derivatives. This guide provides a detailed exploration of the synthetic routes to this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into two primary synthetic strategies: a classical approach via a halogenated intermediate and a more contemporary method involving direct C-H activation.
Part 1: The Classical Approach: Halogenation Followed by Miyaura Borylation
This well-established route is a reliable and predictable method for the synthesis of this compound. It involves a three-step sequence:
-
Synthesis of the Isoindolinone Core: Preparation of 2-methylisoindolin-1-one.
-
Regioselective Halogenation: Introduction of a bromine atom at the 5-position.
-
Palladium-Catalyzed Borylation: Conversion of the aryl bromide to the corresponding boronic acid pinacol ester, followed by hydrolysis.
Step 1: Synthesis of 2-Methylisoindolin-1-one
The synthesis of the N-methylated isoindolinone core is the foundational step. A common and efficient method involves the reaction of phthalide with an aqueous solution of methylamine.
Experimental Protocol:
A mixture of phthalide and an aqueous solution of methylamine (40%) is heated in a sealed vessel. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the excess methylamine and water are removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-methylisoindolin-1-one.
Causality of Experimental Choices:
-
Methylamine: Serves as the nitrogen source for the lactam ring. Using an aqueous solution is often convenient and avoids the need to handle gaseous methylamine.
-
Sealed Vessel: Necessary to maintain the concentration of the volatile methylamine and to allow the reaction to be heated above the boiling point of the reactants.
-
Purification: Recrystallization is often sufficient for obtaining a high-purity product, which is crucial for the subsequent steps.
Step 2: Synthesis of 5-Bromo-2-methylisoindolin-1-one
The next crucial step is the regioselective bromination of the 2-methylisoindolin-1-one core. Electrophilic aromatic substitution on the benzene ring of the isoindolinone is directed by the electron-donating character of the lactam nitrogen and the steric hindrance of the carbonyl group. The position para to the nitrogen (C5) is electronically activated and sterically accessible, making it the most likely site for bromination. A common reagent for this transformation is N-Bromosuccinimide (NBS).
Experimental Protocol:
2-Methylisoindolin-1-one is dissolved in a suitable solvent such as acetonitrile. The solution is cooled to a low temperature (e.g., 0 °C or -10°C), and N-Bromosuccinimide (NBS) is added portion-wise.[2] The reaction is stirred for several hours, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent like chloroform. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to afford 5-bromo-2-methylisoindolin-1-one.[2]
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): A convenient and milder source of electrophilic bromine compared to liquid bromine, which can lead to over-bromination and side reactions.
-
Acetonitrile: A polar aprotic solvent that is suitable for this type of reaction.
-
Low Temperature: Helps to control the reactivity of the bromination and minimize the formation of byproducts.
Step 3: Miyaura Borylation and Deprotection
The final step in this classical route is the conversion of the aryl bromide to the boronic acid. This is typically achieved in two stages: a palladium-catalyzed Miyaura borylation to form a stable boronate ester (usually the pinacol ester), followed by hydrolysis to the free boronic acid.[3]
Experimental Protocol - Borylation:
A mixture of 5-bromo-2-methylisoindolin-1-one, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), and a base like potassium acetate (KOAc) is heated in an inert solvent (e.g., dioxane or DMSO) under an inert atmosphere (e.g., nitrogen or argon).[4] The reaction is monitored until the starting material is consumed. The mixture is then cooled, filtered, and the solvent is removed. The resulting crude this compound pinacol ester is then taken to the deprotection step.
Experimental Protocol - Deprotection:
The crude pinacol ester can be deprotected using various methods. A common procedure involves transesterification with diethanolamine followed by acidic hydrolysis.[5][6] The crude ester is dissolved in a solvent like ether, and diethanolamine is added, leading to the precipitation of the diethanolamine boronate adduct.[5][6] This precipitate is then filtered and treated with an aqueous acid (e.g., 0.1 M HCl) to yield the final this compound.[5][6]
Causality of Experimental Choices:
-
Bis(pinacolato)diboron (B₂pin₂): A stable and easy-to-handle source of boron.
-
PdCl₂(dppf): A robust and commonly used palladium catalyst for Miyaura borylation reactions.
-
Potassium Acetate (KOAc): A mild base that is crucial for the catalytic cycle.
-
Inert Atmosphere: Prevents the degradation of the palladium catalyst.
-
Two-Step Deprotection: The isolation of the diethanolamine adduct can facilitate purification before the final hydrolysis to the often more polar and potentially less stable boronic acid.
Workflow for the Classical Approach:
Caption: C-H activation route to the target compound.
Comparative Analysis of Synthetic Routes
| Feature | Classical Route (via Bromide) | C-H Activation Route |
| Number of Steps | 3 (from 2-methylisoindolin-1-one) | 2 (from 2-methylisoindolin-1-one) |
| Atom Economy | Lower (involves bromination and de-bromination) | Higher (direct C-H functionalization) |
| Predictability | High (regioselectivity of bromination is well-defined) | Moderate to High (regioselectivity can be influenced by catalyst and ligand choice) |
| Reagents | Uses NBS and a palladium catalyst | Uses an iridium catalyst |
| Green Chemistry | Less "green" due to the use of a halogenating agent | More "green" by avoiding halogenation |
Conclusion
The synthesis of this compound can be successfully achieved through multiple synthetic strategies. The classical approach, involving the bromination of 2-methylisoindolin-1-one followed by a Miyaura borylation, offers a robust and predictable route. For applications where atom economy and a reduction in synthetic steps are paramount, the direct C-H borylation using an iridium catalyst presents a compelling and modern alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and available resources. Both pathways provide access to this valuable building block, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.
References
-
Frohner, W., et al. (2005). Synthesis and structure of 5-bromo-1-methylindolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1553. [Link]
-
Wikipedia. (2023, December 2). Miyaura borylation. In Wikipedia. Retrieved from [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4814–4817. [Link]
-
Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252–255. [Link]
-
Koo, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 2054–2057. [Link]
-
Koo, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC, NIH Public Access. [Link]
-
Hinkes, S. P. A., & Klein, C. D. P. (2019). The deprotection of boronic esters can be performed under mild conditions in the presence of methylboronic acid. Organic Letters, 21(9), 3048–3052. [Link]
-
Chen, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114106. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
ResearchGate. (n.d.). Miyaura borylation. Retrieved from [Link]
-
Bolshan, Y., & Batey, R. A. (2005). A mild Pd-catalyzed process for the borylation of alkyl bromides has been developed using bis(pinacolato)diboron as a boron source. Organic Letters, 7(8), 1483–1486. [Link]
-
Wang, D., et al. (2009). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Letters in Organic Chemistry, 6(8), 664–667. [Link]
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An In-depth Technical Guide to the Structural Analysis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid
Abstract
This technical guide provides a comprehensive framework for the structural analysis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid, a key building block in contemporary drug discovery. Recognizing the criticality of unambiguous structural confirmation, this document outlines a multi-pronged analytical approach, integrating spectroscopic and chromatographic techniques. We delve into the theoretical underpinnings and practical execution of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). For each technique, this guide presents not only detailed, field-tested protocols but also the scientific rationale behind experimental choices. Predicted data and key structural-spectral correlations for the target molecule are provided to serve as a benchmark for researchers. This document is intended to be an essential resource for scientists and professionals engaged in the synthesis, characterization, and application of novel pharmaceutical agents.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (C₉H₁₀BNO₃, Molecular Weight: 190.99 g/mol ) is a bifunctional molecule featuring a rigid isoindolinone scaffold and a versatile boronic acid moiety. The isoindolinone core is a privileged structure in medicinal chemistry, present in a range of biologically active compounds.[1] The boronic acid group is of paramount importance in modern synthetic chemistry, most notably for its role in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[2]
Boronic acids and their derivatives are increasingly recognized for their therapeutic potential, acting as enzyme inhibitors and saccharide sensors.[3][4] The compound bortezomib, a dipeptidyl boronic acid, is a prime example of a successful boronic acid-containing drug used in cancer chemotherapy.[3] Given this context, the precise and accurate structural elucidation of novel boronic acid derivatives like this compound is a non-negotiable prerequisite for its application in drug development programs. This guide provides the analytical blueprint for achieving this critical objective.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₉H₁₀BNO₃ | Based on chemical structure |
| Molecular Weight | 190.99 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Typical for small organic molecules |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | General solubility of boronic acids and isoindolinones.[5] |
| pKa | ~8-9 | The boronic acid moiety is a Lewis acid, with pKa values typically in this range.[4] |
Molecular Structure and Elucidation Workflow
The structural analysis of this compound necessitates a multi-technique approach to unambiguously determine its connectivity and stereochemistry. A typical workflow is outlined below.
Caption: A generalized workflow for the structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR are indispensable.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The predicted ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 (broad s) | broad singlet | 2H | B(OH)₂ | The protons of the boronic acid are acidic and often appear as a broad singlet. Their chemical shift is concentration and temperature-dependent. |
| ~7.8 (d, J ≈ 8.0 Hz) | doublet | 1H | Ar-H | Aromatic proton ortho to the carbonyl group. |
| ~7.6 (s) | singlet | 1H | Ar-H | Aromatic proton adjacent to the boronic acid group. |
| ~7.5 (d, J ≈ 8.0 Hz) | doublet | 1H | Ar-H | Aromatic proton meta to the carbonyl group. |
| ~4.4 (s) | singlet | 2H | CH₂ | Methylene protons of the isoindolinone ring. |
| ~3.1 (s) | singlet | 3H | N-CH₃ | Methyl protons attached to the nitrogen atom. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | Carbonyl carbon of the lactam. |
| ~145 | Ar-C | Aromatic carbon attached to the nitrogen. |
| ~135 | Ar-C | Aromatic carbon attached to the boronic acid (often broad due to quadrupolar relaxation of boron). |
| ~132 | Ar-CH | Aromatic methine carbon. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~123 | Ar-CH | Aromatic methine carbon. |
| ~120 | Ar-C | Aromatic carbon adjacent to the carbonyl group. |
| ~50 | CH₂ | Methylene carbon of the isoindolinone ring. |
| ~28 | N-CH₃ | Methyl carbon attached to the nitrogen. |
Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)
¹¹B NMR is crucial for confirming the presence and electronic environment of the boron atom.
| Chemical Shift (δ, ppm) | Linewidth | Assignment | Rationale |
| ~28-30 | Broad | -B(OH)₂ | The chemical shift is characteristic of a trigonal planar boronic acid. The broadness is due to quadrupolar relaxation. |
Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining high-resolution NMR spectra is as follows:[6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, typically requiring a longer acquisition time.
-
Acquire a ¹¹B NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm) or an internal standard.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information from fragmentation patterns.
Expected High-Resolution Mass Spectrometry (HRMS) Data
HRMS is essential for confirming the elemental composition.
| Ionization Mode | Ion | Calculated m/z |
| ESI+ | [M+H]⁺ | 192.0826 |
| ESI+ | [M+Na]⁺ | 214.0646 |
| ESI- | [M-H]⁻ | 190.0670 |
Predicted Fragmentation Pattern (ESI-MS/MS)
Tandem mass spectrometry (MS/MS) can provide valuable structural information.
Caption: Predicted major fragmentation pathways for this compound in positive ion ESI-MS/MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrument Setup:
-
Use an electrospray ionization (ESI) source.
-
Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable signal.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the calculated mass.
-
Propose fragmentation pathways based on the observed fragment ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (boronic acid) |
| ~1680 | Strong | C=O stretch (lactam) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1350 | Strong | B-O stretch |
| ~1200 | Medium | C-N stretch |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of the compound.
Challenges and Considerations
The analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for on-column degradation (hydrolysis of boronic esters if present as impurities) and poor retention.[7] Method development should focus on minimizing these issues.
Recommended HPLC Method
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocol for HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., a mixture of mobile phase A and B) to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
-
Data Acquisition:
-
Inject the sample and run the gradient method.
-
Monitor the chromatogram at the specified wavelength.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample based on the peak area percentages.
-
Conclusion
The structural analysis of this compound is a critical step in its journey from a synthetic target to a potential therapeutic agent. A comprehensive analytical approach, as detailed in this guide, is essential for its unambiguous characterization. The integration of data from NMR, MS, FTIR, and HPLC provides a self-validating system that ensures the identity, purity, and structural integrity of this important molecule. The protocols and predicted data presented herein are intended to empower researchers to confidently and accurately characterize this compound and its analogs, thereby accelerating the pace of drug discovery and development.
References
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Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
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Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]
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Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]
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Berionni, G., et al. (2018). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 23(11), 2947. Retrieved from [Link]
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Patel, K. C., & Patel, P. S. (2014). Synthesis Characterization and Biological Investigations on Metal Complexes of 2-[(8-Hydroxy-1-quinolin-5-yl) methyl]-1H-isoindole-1, 3 (2H) dione. ResearchGate. Retrieved from [Link]
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Thornalley, P. J., & Rabbani, N. (2014). Mass spectrometric determination of early and advanced glycation in biology. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 795-802. Retrieved from [Link]
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Reddy, T. J., et al. (2018). Copper (cat) and phenylboronic acid mediated deformylative CN coupling of isoindolinone-3-ols with formamide. Journal of Chemical Sciences, 130(6), 74. Retrieved from [Link]
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Di Bello, E., et al. (2020). α-Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. Cancers, 12(11), 3169. Retrieved from [Link]
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Santos, F., & Pires, M. M. (2022). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research, 55(6), 845-857. Retrieved from [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]
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Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. Retrieved from [Link]
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De Pauw, E., et al. (2020). Important Requirements for Desorption/Ionization Mass Spectrometric Measurements of Temozolomide-Induced 2′-Deoxyguanosine Methylations in DNA. Molecules, 25(23), 5709. Retrieved from [Link]
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Acar, Ç., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, 20(5), e202201171. Retrieved from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
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Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
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Silva, M., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. Retrieved from [Link]
- Google Patents. CN104163825A - Improved methylboronic acid preparation method.
-
Ielo, L., et al. (2021). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules, 26(16), 4991. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties and Applications of Boronic Acids. Retrieved from [Link]
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Semantic Scholar. Retrieved from [Link]
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Chem-Impex. N-Methylindole-2-boronic acid. Retrieved from [Link]
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Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]
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Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. Retrieved from [Link]
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Royal Society of Chemistry. Supplemental Material 100114. Retrieved from [Link]
-
Al-Dhfyan, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1357065. Retrieved from [Link]
-
Wikipedia. Boronic acid. Retrieved from [Link]
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Yatsimirsky, A. K. (2018). 1 H NMR spectra (5% vol. DMSO-d 6 /D 2 O) of 2.5 mM macrocycle 3 alone... ResearchGate. Retrieved from [Link]
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Braunschweig, H., et al. (2012). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Dalton Transactions. Retrieved from [Link]
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An In-Depth Technical Guide to (2-Methyl-1-oxoisoindolin-5-yl)boronic acid: A Key Building Block in Modern Drug Discovery
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
(2-Methyl-1-oxoisoindolin-5-yl)boronic acid, registered under CAS number 1190875-38-7, has emerged as a pivotal building block for researchers, scientists, and drug development professionals. Its unique structural features, combining a rigid isoindolinone core with the versatile reactivity of a boronic acid, position it as a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a particular focus on its role in the development of targeted therapies. The isoindolinone moiety is a recognized privileged scaffold in medicinal chemistry, frequently found in compounds targeting a range of biological pathways. The addition of a boronic acid at the 5-position unlocks a powerful toolkit for synthetic chemists, primarily through its utility in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of experimental results.
| Property | Value | Source |
| CAS Number | 1190875-38-7 | N/A |
| Molecular Formula | C₉H₁₀BNO₃ | N/A |
| Molecular Weight | 190.99 g/mol | N/A |
| Appearance | Off-white to white solid | N/A |
| Purity | Typically ≥95% | N/A |
| Storage | Store in a cool, dry place, away from light | N/A |
Note: Specific spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry should be obtained from the certificate of analysis for a specific batch.
Synthesis of this compound: A Modern Approach via Miyaura Borylation
The most common and efficient method for the synthesis of aryl boronic acids, including this compound, is the Miyaura borylation reaction.[1][2] This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide as the starting material and a diboron reagent to introduce the boronic acid functionality. The reaction is prized for its mild conditions and broad functional group tolerance.[1]
The logical precursor for the synthesis of this compound is 5-bromo-2-methylisoindolin-1-one. The overall transformation is depicted below:
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Miyaura borylation methodologies for similar substrates.
Materials:
-
5-Bromo-2-methylisoindolin-1-one
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-methylisoindolin-1-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of Pd(dppf)Cl₂ (0.03 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester.
-
Hydrolysis to Boronic Acid: Dissolve the crude pinacol ester in a suitable solvent system (e.g., acetone/water). Add an aqueous acid solution (e.g., 1M HCl) and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.
Application in Drug Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This powerful carbon-carbon bond-forming reaction enables the coupling of the isoindolinone moiety to various aryl or heteroaryl halides, providing a modular and efficient route to complex molecular architectures. This strategy is particularly prevalent in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.
Figure 2: General scheme of a Suzuki-Miyaura coupling reaction utilizing this compound.
Exemplary Application: Synthesis of a PARP Inhibitor Precursor
Materials:
-
This compound
-
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile (or a similar aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).
-
Solvent and Base Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of potassium phosphate (3.0 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting materials are consumed, as monitored by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the desired coupled product.
Mechanism of Action in the Context of PARP Inhibition
The isoindolinone scaffold, introduced via this compound, often serves as a key pharmacophore in PARP inhibitors. These inhibitors function by blocking the enzymatic activity of PARP, a protein crucial for DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.
Figure 3: Simplified signaling pathway illustrating the principle of synthetic lethality with PARP inhibitors.
Conclusion and Future Perspectives
This compound is a testament to the power of rational drug design and the importance of versatile chemical building blocks. Its straightforward synthesis via Miyaura borylation and its reliable performance in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists. As the landscape of targeted cancer therapy continues to evolve, the demand for such well-defined and reactive intermediates is expected to grow. Further exploration of the reactivity of this boronic acid and its application in the synthesis of novel therapeutic agents will undoubtedly contribute to the advancement of drug discovery and development.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Miyaura, N., Ishiyama, T., Sasaki, H., Ishikawa, M., Satoh, M., & Suzuki, A. (1995). Palladium-Catalyzed Intermolecular Cross-Coupling of B-Alkyl-9-borabicyclo[3.3.1]nonane with 1-Halo-1-alkenes or Haloarenes. Synthesis of Functionalized Alkenes and Arenes. Journal of the American Chemical Society, 117(41), 10439-10449. [Link]
-
University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). A Convenient and General Method for the Suzuki Cross-Coupling of Arylboronic Acids with Aromatic and Heteroaromatic Halides in the Presence of a Phase-Transfer Catalyst. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]
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An In-Depth Technical Guide to (2-Methyl-1-oxoisoindolin-5-yl)boronic acid: Synthesis, Characterization, and Application in PARP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is a key building block in the development of targeted therapeutics, most notably as a scaffold for Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. This guide provides a comprehensive overview of its fundamental properties, a detailed synthetic protocol, characterization methodologies, and a mechanistic exploration of its application in the context of PARP1 inhibition for cancer therapy.
Introduction: The Significance of the Isoindolinone-Boronic Acid Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+). This mimicry allows isoindolinone derivatives to act as competitive inhibitors for NAD+-dependent enzymes, a prominent example being the Poly(ADP-ribose) polymerase (PARP) family.[1][2] PARP enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway. Their inhibition has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations, through a concept known as synthetic lethality.[1][2]
The incorporation of a boronic acid group at the 5-position of the 2-methyl-1-oxoisoindoline core introduces a versatile functional handle. Boronic acids are known for their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, potentially enhancing binding affinity and modifying selectivity profiles.[3] This unique combination of a PARP-binding pharmacophore and a reactive boronic acid moiety makes this compound a molecule of significant interest in contemporary drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BNO₃ | [4] |
| Molecular Weight | 190.99 g/mol | [4] |
| CAS Number | 1190875-38-7 | [4] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to have some solubility in polar organic solvents like DMSO and methanol | General knowledge |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 1-methylindolin-2-one. The first step involves the bromination of the isoindolinone core, followed by a palladium-catalyzed Miyaura borylation.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Part 1: Synthesis of 5-Bromo-2-methylisoindolin-1-one
This protocol is adapted from a known procedure for the bromination of a similar indole-2-one derivative.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylindolin-2-one (1.0 eq) in acetonitrile.
-
Cooling: Cool the solution to 263 K (-10 °C) using an appropriate cooling bath.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in acetonitrile to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture at this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water and stir for an additional hour.
-
Extraction: Extract the aqueous mixture with chloroform or another suitable organic solvent.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to yield 5-bromo-2-methylisoindolin-1-one.[1]
Part 2: Miyaura Borylation to this compound
This generalized protocol for the Miyaura borylation of aryl halides is a well-established method for the synthesis of arylboronic acids and their esters.[2][5]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-methylisoindolin-1-one (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as PdCl₂(dppf) (0.03 eq), followed by the addition of anhydrous, degassed 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for the time required for the reaction to complete (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification and Hydrolysis: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by silica gel chromatography. Purify the crude product by column chromatography to obtain this compound.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoindolinone ring system, a singlet for the N-methyl group, and a singlet for the methylene protons of the isoindolinone core. The protons on the boronic acid group (-B(OH)₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the lactam, the aromatic carbons, the N-methyl carbon, and the methylene carbon. The carbon atom attached to the boron atom will also have a characteristic chemical shift.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The mass spectrum is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of 190.99 g/mol .
Application in Drug Development: A Scaffold for PARP1 Inhibitors
The this compound scaffold is a key component in the design of potent and selective PARP1 inhibitors.
Mechanism of PARP1 Inhibition
PARP1 is a key enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism for single-strand breaks (SSBs). Upon detecting DNA damage, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.[6]
Isoindolinone-based PARP inhibitors act as competitive inhibitors by mimicking the nicotinamide portion of NAD+, thereby occupying the NAD+ binding pocket of the PARP1 catalytic domain.[7] This prevents the synthesis of PAR chains, leading to the "trapping" of PARP1 on the DNA at the site of damage. The stalled PARP1-DNA complex is highly cytotoxic, as it can interfere with DNA replication, leading to the formation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in cell death.[6]
Role of the Boronic Acid Moiety
The boronic acid group can contribute to the inhibitory activity in several ways:
-
Enhanced Binding Affinity: The boronic acid can form reversible covalent bonds with nucleophilic residues, such as serine or lysine, within or near the PARP1 active site, thereby increasing the inhibitor's residence time and potency.[3]
-
Modulation of Selectivity: The specific interactions of the boronic acid group with amino acid residues can be exploited to achieve selectivity for PARP1 over other PARP family members.
-
Improved Physicochemical Properties: The polar nature of the boronic acid group can influence the solubility and other drug-like properties of the inhibitor.
Signaling Pathway of PARP1 Inhibition
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Conclusion
This compound is a valuable and versatile building block for the development of targeted therapies. Its synthesis is achievable through established chemical transformations, and its unique structural features make it an attractive scaffold for the design of potent and selective enzyme inhibitors, particularly for PARP1. The in-depth understanding of its properties, synthesis, and mechanism of action provided in this guide will aid researchers and drug development professionals in harnessing the full potential of this important molecule in the fight against cancer and other diseases.
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McCarthy, K. A., Marcotte, D. J., Parelkar, S., McKinnon, C. L., Trammell, L. E., Stangeland, E. L., & Jetson, R. R. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, 19(11), e202400093. [Link]
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Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Journal of organic chemistry, 77(19), 8678–8688. [Link]
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Zhang, Y., Wang, Y., & Wang, L. (2009). 5-Bromo-1-methylindolin-2-one. Acta crystallographica. Section E, Structure reports online, 65(Pt 7), o1553. [Link]
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Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
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Bedell, S. A., Johnston, J. D., & Berkowitz, D. B. (2024). Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. Organic Letters. [Link]
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Stangeland, E. L., McCarthy, K., & Jetson, R. R. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters, 16(8), 1497-1498. [Link]
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Papeo, G., Posteri, H., Borghi, D., Casale, E., Ciavolella, A., Ciomei, M., ... & Pezzetta, D. (2017). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. Journal of medicinal chemistry, 60(17), 7383–7403. [Link]
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Nechaev, A. V., Prosvirkin, A. V., & Nenajdenko, V. G. (2013). Miyaura Borylation and One-Pot Two-Step Homocoupling of Aryl Chlorides and Bromides under Solvent-Free Conditions. European Journal of Organic Chemistry, 2013(16), 3338-3344. [Link]
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Hull, K. L., & An, B. (2022). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 24(47), 8704-8708. [Link]
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Wang, Y., Zhang, Y., & Liu, Y. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
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Zhang, J., Li, Y., Wang, Y., & Liu, Y. (2016). Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer. Scientific reports, 6, 38248. [Link]
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Salmas, R. E., Ünlu, A., Yurtsever, M., & Durdagi, S. (2015). In-Silico investigation of PARP-1 catalytic domains in holo and apo states for the design of high affinity PARP-1 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 30(6), 926–934. [Link]
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da Silva, A. C., da Cruz, E. F., & de Farias, F. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(19), 4433. [Link]
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Lee, J. M., & Park, S. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International journal of molecular sciences, 23(15), 8412. [Link]
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5-bromo-2-methylisoindoline | C9H10BrN | CID 285848. PubChem. [Link]
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Bouzbouz, S., & El Boustani, A. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Heterocyclic Chemistry, 16(1), 1-8. [Link]
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ZSM02, a combi-molecule synthesized by acetylation of an unstable monoalkyltriazene, shows growth inhibitory potency and is characterized by 15N-, 13C- and 1H-NMR spectroscopy. (2017). PloS one, 12(7), e0181229. [Link]
- Method for preparing 5-bromoindole. (2012).
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Krencz, M., & Szilágyi, K. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry. [Link]
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1 H- and 13 C-NMR data for compounds 1-5 (DMSO-d6). ResearchGate. [Link]
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Ghosh, S., Saha, S., Mondal, S., & Jana, S. (2025). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. [Link]
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Yang, W., Gao, X., & Wang, B. (2003). Synthesis of biologically active boron-containing compounds. Medicinal research reviews, 23(3), 346–368. [Link]
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Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). Diva-Portal.org. [Link]
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1 H- and 13 C-NMR Spectroscopic Studies of Selected Quassinoids. (2025). ResearchGate. [Link]
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Rabbani, N., & Thornalley, P. J. (2014). Mass spectrometric determination of early and advanced glycation in biology. Amino acids, 46(7), 1625–1639. [Link]
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Itoh, Y., Suzuki, T., & Miyata, N. (2009). Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors. Journal of medicinal chemistry, 52(9), 2919–2928. [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2023). MDPI. [Link]
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Recent Advances in Mass Spectrometry-Based Protein Interactome Studies. (2022). PMC. [Link]
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Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. (2023). ResearchGate. [Link]
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Part 1: Physicochemical Properties and Predicted Solubility Profile
An in-depth technical guide on the solubility of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid would be highly valuable for researchers, scientists, and drug development professionals. This guide would need to be structured to provide a comprehensive understanding of the compound's solubility characteristics, the methodologies for its determination, and the influencing factors.
This section would begin with an overview of the chemical structure of this compound, highlighting the key functional groups: the lactam ring of the isoindolinone core, the N-methyl group, and the boronic acid moiety. An analysis of these groups would allow for a qualitative prediction of its solubility. For instance, the polar boronic acid and lactam groups would be expected to contribute to aqueous solubility, while the aromatic ring system introduces hydrophobicity.
A table summarizing key physicochemical properties relevant to solubility, such as molecular weight, pKa of the boronic acid, and predicted LogP (a measure of lipophilicity), would be included. These parameters provide a theoretical foundation for understanding its behavior in different solvent systems.
Part 2: Experimental Determination of Aqueous and Organic Solubility
This core section would provide detailed, step-by-step protocols for determining the solubility of this compound.
Thermodynamic Solubility in Aqueous Buffers
A detailed protocol for a shake-flask method, a gold standard for thermodynamic solubility, would be presented. This would include:
-
Materials and Reagents: A list of necessary equipment (e.g., vials, shaker, centrifuge, pH meter) and reagents (e.g., purified water, buffer salts for a range of pH values).
-
Procedure:
-
Preparation of a series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9).
-
Addition of an excess of the solid compound to each buffer.
-
Equilibration of the samples on a shaker for a defined period (e.g., 24-48 hours) at a controlled temperature.
-
Separation of the undissolved solid by centrifugation or filtration.
-
Quantification of the dissolved compound in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Data Analysis: Instructions on how to construct a standard curve for the compound and calculate the solubility in mg/mL or µg/mL at each pH.
A discussion on the expected pH-solubility profile would follow, explaining that boronic acids are weak Lewis acids and their solubility is likely to increase at higher pH values due to the formation of the more soluble boronate anion.
Kinetic Solubility in Aqueous Buffers
For high-throughput screening applications, a protocol for determining kinetic solubility would be provided. This typically involves:
-
Procedure:
-
Preparation of a high-concentration stock solution of the compound in an organic solvent like DMSO.
-
Addition of this stock solution to the aqueous buffers.
-
Incubation for a shorter period (e.g., 1-2 hours).
-
Measurement of the highest concentration at which the compound remains in solution, often detected by the onset of precipitation using nephelometry or turbidimetry.
-
Solubility in Organic Solvents
A protocol for determining solubility in common organic solvents relevant to chemical synthesis and formulation (e.g., methanol, ethanol, DMSO, acetonitrile, dichloromethane) would be detailed. The methodology would be similar to the thermodynamic aqueous solubility determination but using the respective organic solvents.
A summary table would be presented to collate the experimentally determined solubility data in various aqueous buffers and organic solvents.
Part 3: Factors Influencing Solubility and Formulation Strategies
This section would delve into practical considerations for working with this compound.
-
Impact of Temperature: A discussion on how temperature generally affects solubility and the importance of conducting experiments at controlled temperatures.
-
Polymorphism: An explanation of how different solid-state forms (polymorphs) of the compound can exhibit different solubilities and the need for solid-state characterization.
-
Potential for Degradation: Boronic acids can be susceptible to degradation, and this section would highlight the importance of assessing the chemical stability of the compound during the solubility experiments.
-
Formulation Strategies for Poorly Soluble Compounds: If the compound is found to have low aqueous solubility, this section would briefly touch upon potential formulation strategies such as the use of co-solvents, surfactants, or complexation agents like cyclodextrins.
Part 4: Visualization and Data Representation
To enhance clarity, this guide would include:
-
Chemical Structure Diagram: A clear 2D drawing of this compound.
-
Workflow Diagrams: Flowcharts created using Graphviz to illustrate the experimental workflows for thermodynamic and kinetic solubility determination. For example:
Workflow for Thermodynamic Solubility Determination
-
Data Plots: An example of how to plot the pH-solubility profile, with pH on the x-axis and solubility on the y-axis.
Part 5: References
A comprehensive list of references would be provided, citing authoritative sources for the experimental protocols (e.g., publications from leading pharmaceutical scientists or regulatory guidelines) and for the fundamental principles of solubility and boronic acid chemistry. This would lend credibility to the guide and provide avenues for further reading.
By structuring the guide in this manner, it would serve as a valuable, in-depth technical resource for its intended audience, enabling them to both understand and experimentally determine the solubility of this compound.
Introduction: The Ascendant Role of Boronic Acids in Modern Drug Discovery
An In-Depth Technical Guide to (2-Methyl-1-oxoisoindolin-5-yl)boronic acid
Boron-containing compounds, once relegated to the periphery of medicinal chemistry due to perceived toxicity, have undergone a remarkable renaissance.[1][2] This shift was catalyzed by the clinical success of bortezomib (Velcade®), the first boronic acid-containing proteasome inhibitor approved by the FDA in 2003 for treating multiple myeloma.[1][3] Today, the boronic acid moiety is recognized as a versatile and valuable functional group, prized for its unique electronic properties, stability, and capacity for reversible covalent interactions with biological targets.[3][4]
This compound is a heterocyclic aryl boronic acid that has emerged as a crucial building block for the synthesis of complex, biologically active molecules. Its rigid isoindolinone core provides a defined three-dimensional scaffold, while the boronic acid handle serves as a versatile anchor point for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and applications of this important synthetic intermediate.
Physicochemical Properties and Characterization
The fundamental properties of this compound are summarized below. These data are critical for its use in synthetic chemistry, guiding decisions on solubility, reactivity, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1190875-38-7 | [6] |
| Molecular Formula | C₉H₁₀BNO₃ | Inferred |
| Molecular Weight | 191.00 g/mol | Inferred |
| Appearance | Typically an off-white to white solid | General Knowledge |
Structural Characterization
Confirmation of the structure and purity of this compound relies on a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment, confirming the presence of the N-methyl group, the methylene protons of the isoindolinone ring, and the aromatic protons. ¹³C NMR is used to identify all unique carbon atoms in the molecule.[7]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound, separating it from starting materials, by-products, and impurities.
Synthesis and Reactivity
General Synthesis Strategy
Aryl boronic acids are typically synthesized via one of two primary routes: the borylation of an aryl halide or the trapping of an organometallic intermediate.[1] For this compound, a common approach begins with a halogenated precursor, such as 5-bromo-2-methylisoindolin-1-one.
The workflow below illustrates a typical palladium-catalyzed borylation reaction, a robust and widely used method in modern organic synthesis.
Caption: General workflow for the synthesis of the target boronic acid.
Key Reactivity: The Suzuki-Miyaura Cross-Coupling
The premier application of this compound is its participation in Suzuki-Miyaura cross-coupling reactions to form new C-C bonds.[8][9] This palladium-catalyzed reaction is a cornerstone of pharmaceutical synthesis due to its functional group tolerance, stereospecificity, and generally high yields.[9][10]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic acid.[11]
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.
Caption: A simplified diagram of the PI3K/AKT signaling pathway.
Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and application of this compound. Researchers should always first consult relevant safety data sheets and perform appropriate risk assessments.
Protocol 1: Synthesis of this compound pinacol ester
Rationale: This procedure uses a palladium-catalyzed Miyaura borylation, a reliable method for converting aryl bromides to boronic esters. The pinacol ester is often preferred for purification and storage due to its increased stability compared to the free boronic acid. [12]
-
Materials:
-
5-Bromo-2-methylisoindolin-1-one
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To an oven-dried flask, add 5-bromo-2-methylisoindolin-1-one, B₂pin₂, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired pinacol ester.
-
Protocol 2: Suzuki-Miyaura Coupling with an Aryl Bromide
Rationale: This protocol describes a typical Suzuki coupling. The choice of a phosphine ligand (e.g., SPhos, XPhos) and a strong base (e.g., K₃PO₄) is common for coupling heteroaryl boronic acids and can be crucial for achieving high yields, especially with challenging substrates. [8]
-
Materials:
-
This compound (1.5 eq)
-
Aryl or heteroaryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (buchwald ligand) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Solvent mixture (e.g., Dioxane/Water 4:1)
-
-
Procedure:
-
In a reaction vessel, combine the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C for 5-18 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Conclusion
This compound stands as a testament to the expanding role of organoboron compounds in medicinal chemistry. [13]Its robust isoindolinone core combined with the versatile boronic acid handle makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. As demonstrated, its primary utility lies in the construction of kinase inhibitors and other targeted therapeutics through reliable and high-yielding Suzuki-Miyaura cross-coupling reactions. The continued exploration of molecules derived from this scaffold is poised to yield novel drug candidates for oncology and other therapeutic areas where precise modulation of cellular signaling is required.
References
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-N and C-O Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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PubChem. (2-Methyl-1-oxoisoquinolin-6-yl)boronic acid. [Link]
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Chemi, G., et al. (2019). α-Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. Cells, 8(12), 1593. [Link]
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Bull, J. A., Davidson, M. G., & Johnson, A. L. (2006). Molecular recognition with boronic acids—applications in chemical biology. Chemical Communications, (37), 3881–3893. [Link]
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Sharma, U. K., et al. (2020). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 11(38), 10423–10430. [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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Semantic Scholar. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13023. [Link]
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Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
- Google Patents. (2014). Benzimidazole boronic acid derivatives as PI3 kinase inhibitors. US8778937B2.
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Osakada, K., & Nishihara, Y. (2018). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 47(35), 12054–12067. [Link]
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Li, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2115–2139. [Link]
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Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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PubChem. (2012). Substituted isoquinolin-1(2H)-ones, and methods of use thereof. Patent US-8193182-B2. [Link]
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Al-Adilee, K. J., et al. (2021). Synthesis, Characterization and Biological Activity of Heterocyclic Azo-Schiff Base Ligand derived from 2-Amino-5-methyl thiazol and some Transition Metal Ions. IOP Conference Series: Earth and Environmental Science, 790(1), 012031. [Link]
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ResearchGate. (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. [Link]
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Kim, B. T., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Bioorganic Chemistry, 119, 105574. [Link]
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Kumar, H., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 16(1), 60. [Link]
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Yeo, C. I., et al. (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 702–712. [Link]
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Unveiling the Therapeutic Potential of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid: A Technical Guide for Preclinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is a novel small molecule integrating two pharmacologically significant scaffolds: the isoindolinone core and a boronic acid moiety. While direct biological data for this specific compound is not extensively published, its structural components suggest a high potential for therapeutic activity, particularly in the realm of oncology and inflammatory diseases. This guide provides a comprehensive framework for the preclinical investigation of this compound, drawing on the known biological activities of its constituent parts. We will explore its potential as an enzyme inhibitor, particularly targeting serine proteases and the proteasome, and discuss other plausible mechanisms of action such as histone deacetylase (HDAC) and poly (ADP-ribose) polymerase (PARP) inhibition. This document will detail experimental protocols, from initial enzymatic assays to cell-based studies and pathway analysis, to thoroughly characterize the bioactivity of this promising compound.
Introduction: A Molecule of Bivalent Potential
The isoindolinone skeleton is a "privileged" structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with diverse biological activities.[1] These activities range from antitumor and anti-inflammatory to anxiolytic and anticonvulsant effects.[2][3] The introduction of a boronic acid group, a versatile functional group known for its ability to form reversible covalent bonds with active site residues of enzymes, further enhances the therapeutic potential of the isoindolinone scaffold.[4][5] Boronic acid derivatives have been successfully developed as drugs, most notably the proteasome inhibitor Bortezomib (Velcade®) for the treatment of multiple myeloma.[6][7]
The unique combination of the isoindolinone core and the boronic acid functional group in this compound (CAS 1190875-38-7) presents a compelling case for its investigation as a novel therapeutic agent.[8] This guide will provide a structured approach to elucidating its biological activity, focusing on its most probable targets and mechanisms of action.
Hypothesized Biological Activities and Mechanisms of Action
Based on its chemical structure, we hypothesize that this compound may exhibit one or more of the following biological activities:
-
Proteasome Inhibition: The boronic acid moiety is a well-established pharmacophore for proteasome inhibition.[9][10] By targeting the chymotrypsin-like activity of the 20S proteasome, this compound could induce apoptosis in rapidly dividing cancer cells.[9]
-
Serine Protease Inhibition: Boronic acids are potent inhibitors of serine proteases, forming a stable tetrahedral intermediate with the catalytic serine residue.[5][11][12] This could be relevant for targeting proteases involved in cancer progression, inflammation, and viral replication.
-
Histone Deacetylase (HDAC) Inhibition: Both isoindolinone and boronic acid-containing compounds have been reported as HDAC inhibitors.[13][14] Inhibition of HDACs can lead to chromatin remodeling and the reactivation of tumor suppressor genes.
-
Poly (ADP-ribose) Polymerase (PARP) Inhibition: The isoindolinone scaffold is a key feature of several PARP inhibitors.[2] PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair pathways.
The following diagram illustrates the potential signaling pathways that could be modulated by this compound.
Caption: Hypothesized signaling pathways targeted by the investigational compound.
Preclinical Evaluation Workflow: A Step-by-Step Guide
A systematic approach is crucial for the preclinical evaluation of this compound. The following workflow outlines a series of experiments designed to characterize its biological activity, starting with broad screening and progressing to more specific mechanistic studies.
Caption: A phased preclinical evaluation workflow for the investigational compound.
Phase 1: Initial Screening
3.1.1. Enzymatic Assays
-
Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified enzymes.
-
Protocol: Proteasome 20S Chymotrypsin-Like Activity Assay
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add purified 20S proteasome to assay buffer.
-
Add serial dilutions of the test compound or a known proteasome inhibitor (e.g., Bortezomib) as a positive control.
-
Incubate for 15 minutes at 37°C.
-
Add the fluorogenic substrate Suc-LLVY-AMC.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
-
Protocol: Serine Protease (e.g., Trypsin) Inhibition Assay
-
Follow a similar procedure as the proteasome assay, using purified trypsin.
-
Use a suitable fluorogenic substrate for trypsin (e.g., Boc-QAR-AMC).
-
A known trypsin inhibitor (e.g., aprotinin) should be used as a positive control.
-
-
Protocol: HDAC Inhibition Assay
-
Utilize a commercially available HDAC activity assay kit (e.g., fluorometric).
-
Incubate nuclear extract or purified HDAC enzyme with the test compound.
-
Add the HDAC substrate and developer.
-
Measure fluorescence to determine HDAC activity.
-
Use a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
-
Protocol: PARP-1 Inhibition Assay
-
Employ a commercially available PARP-1 activity assay kit (e.g., colorimetric or chemiluminescent).
-
Incubate recombinant PARP-1 with the test compound in the presence of activated DNA.
-
Add NAD+ and the substrate.
-
Measure the signal according to the kit manufacturer's instructions.
-
Use a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
3.1.2. Cell Viability Assays
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.
-
Protocol: MTT or Resazurin-based Assay
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT or resazurin solution and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells.
-
Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.
-
| Hypothesized Target | Suggested Cell Lines | Rationale |
| Proteasome | Multiple Myeloma (e.g., RPMI-8226, U266), Mantle Cell Lymphoma | Known sensitivity to proteasome inhibitors. |
| Serine Proteases | Prostate Cancer (e.g., PC-3, LNCaP), Ovarian Cancer | Overexpression of specific serine proteases. |
| HDAC | Colon Cancer (e.g., HCT116), Leukemia (e.g., K562) | Demonstrated sensitivity to HDAC inhibitors. |
| PARP | Breast Cancer (BRCA-mutant, e.g., MDA-MB-436), Ovarian Cancer | Cancers with DNA repair deficiencies. |
Phase 2: Mechanistic Elucidation
3.2.1. IC50 Determination
-
Objective: To determine the concentration of the compound that inhibits 50% of the activity of the identified target enzymes.
-
Methodology: Perform dose-response curves in the enzymatic assays for the targets where significant inhibition was observed in the initial screen.
3.2.2. Cellular Mechanism of Action Studies
-
Objective: To investigate the cellular consequences of target engagement.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treat cancer cells with the compound at its GI50 concentration for 24-48 hours.
-
Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).
-
-
Protocol: Apoptosis Assays
-
Annexin V/PI Staining: Treat cells with the compound, then stain with FITC-conjugated Annexin V and propidium iodide. Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: Use a fluorogenic or colorimetric substrate for caspases (e.g., caspase-3, -8, -9) to measure their activity in cell lysates after treatment.
-
-
Protocol: Western Blot Analysis
-
Treat cells with the compound and prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against key proteins in the hypothesized pathways (e.g., cleaved PARP, p21, acetylated histones, ubiquitinated proteins).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion and Future Directions
This technical guide provides a robust framework for the initial preclinical evaluation of this compound. The convergence of the isoindolinone scaffold and the boronic acid functional group strongly suggests a high potential for this compound as a novel enzyme inhibitor with therapeutic applications, particularly in oncology. The proposed experimental workflow is designed to systematically unravel its biological activity, from broad screening to detailed mechanistic studies. Positive results from these investigations would warrant further exploration, including lead optimization, advanced in vivo studies in relevant disease models, and comprehensive pharmacokinetic and toxicological profiling, paving the way for its potential clinical development.
References
-
ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. Retrieved from [Link][1]
-
Arastu-Kapur, S., et al. (2008). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 105(44), 16873-16878. [Link][11]
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Gardner, R. C., et al. (2000). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal, 346(2), 447–454. [Link][9]
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Philippot, S., et al. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. [Link][4]
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Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(1), 139-149. [Link][12]
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Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996. [Link][6]
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Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478–480. [Link][5]
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Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338. [Link][10]
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Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Biochemistry, 10(13), 2477-2483. [Link][15]
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Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link][7]
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Li, Y., et al. (2015). Boronic Acid-Containing Proteasome Inhibitors: Alert to Potential Pharmaceutical Bioactivation. Chemical Research in Toxicology, 28(8), 1555-1562. [Link][16]
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Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link][17]
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Journal of Organic & Pharmaceutical Chemistry. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Retrieved from [Link][2]
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Chemistry & Biodiversity. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link][18]
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European Journal of Medicinal Chemistry. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. Retrieved from [Link][13]
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MDPI. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link][3]
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Journal of Medicinal Chemistry. (2009). Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors. Retrieved from [Link][14]
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Methodological & Application
Application Notes & Protocol: Suzuki-Miyaura Coupling of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid
Introduction: The Strategic Importance of the Isoindolinone Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide or pseudohalide offers broad functional group tolerance, mild reaction conditions, and utilizes stable, low-toxicity boronic acid reagents.[1][4] These attributes have made it an indispensable tool in the pharmaceutical industry for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[5]
The (2-Methyl-1-oxoisoindolin-5-yl) moiety is a privileged scaffold found in numerous biologically active compounds. Its rigid, planar structure serves as a versatile template for presenting functional groups in a defined three-dimensional space, making it a key building block in drug discovery. This guide provides a detailed, field-proven protocol for the effective Suzuki-Miyaura coupling of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid with various aryl and heteroaryl halides, focusing on the mechanistic rationale behind the procedural choices to ensure robust and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated palladium-catalyzed cycle. A fundamental understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-halide bond of the electrophile (Ar¹-X). This irreversible step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the rate typically following the trend: I > OTf > Br >> Cl.[2]
-
Transmetalation: This is the pivotal bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻).[2][4] This complex then exchanges its organic group with the halide on the Pd(II) center, regenerating the halide salt.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex is often unstable and rapidly undergoes reductive elimination. This step forms the desired biaryl product (Ar¹-Ar²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][6]
Caption: A typical workflow for performing the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 - 1.5 equiv.), the aryl/heteroaryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.).
-
Catalyst Addition: In a separate vial, briefly mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe. The typical solvent ratio is 4:1 to 5:1 (organic:water).
-
Reaction: Place the sealed flask in a preheated heating block or oil bath (typically 80-110 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if the reaction is sensitive) and analyzing by TLC or LC-MS until the starting halide is consumed. [1]7. Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [1]The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Summary of Recommended Conditions
| Parameter | Recommended Value | Rationale / Notes |
| Boronic Acid | 1.2 - 1.5 equivalents | Excess ensures complete consumption of the halide and accounts for potential protodeboronation. |
| Pd Catalyst Loading | 1 - 5 mol % | Lower loadings (e.g., 0.5-2 mol%) may be possible with highly active precatalysts. [5] |
| Ligand | SPhos, XPhos, or NHC | Bulky, electron-rich ligands are crucial for coupling N-heterocycles. [7] |
| Base | K₃PO₄ or Cs₂CO₃ | K₃PO₄ is a reliable choice for N-heterocyclic substrates. [7] |
| Solvent | Dioxane/H₂O (4:1) | A robust system providing good solubility for both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the reaction to completion, especially with aryl chlorides. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Poor choice of ligand/base. | 1. Ensure proper degassing of solvents and use of an inert atmosphere.2. Increase reaction temperature.3. Screen alternative ligands (e.g., XPhos) or a stronger base (e.g., Cs₂CO₃). |
| Protodeboronation | Boronic acid is replaced by a hydrogen atom. Often caused by excess water or insufficiently anhydrous organic solvent. | 1. Use carefully dried and degassed solvents.2. Increase the equivalents of boronic acid (e.g., to 2.0 equiv.).3. Use a stronger, more anhydrous base. |
| Homocoupling of Boronic Acid | Formation of Ar²-Ar² dimer. Can be promoted by oxygen. | 1. Rigorously exclude oxygen from the reaction.2. Use a precatalyst system designed for slow release of the active Pd(0) species. |
| Difficult Purification | Co-elution of product with residual ligand or byproducts. | 1. Use a catalyst system with a ligand that can be easily removed (e.g., through an acidic or basic wash).2. Optimize chromatography conditions (solvent gradient, different stationary phase). |
References
-
Anderson, K. W., et al. (2006). The Development of a General Method for Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
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Zhang, Z., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Hu, X., et al. (2005). Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. Organometallics. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
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Wikipedia. (n.d.). Suzuki reaction. en.wikipedia.org. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
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Manbeck, G. F., & Krska, S. W. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. [Link]
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Wang, T., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
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LeBlond, C. R., et al. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
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Antony, A., et al. (2014). Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. Carbohydrate Polymers. [Link]
-
Antony, A., et al. (2022). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. ResearchGate. [Link]
-
Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
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Smith, R. C., et al. (2015). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
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Xu, X., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Coupling of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid
Introduction: The Strategic Importance of the Isoindolinone Scaffold
The isoindolinone core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, planar structure allows for precise orientation of functional groups, making it an ideal scaffold for targeting protein active sites. The synthesis of Niraparib, a PARP inhibitor for the treatment of ovarian cancer, prominently features the isoindolinone moiety, underscoring its significance in modern drug development.[1][2][3]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[4][5][6] This guide provides a detailed technical overview and actionable protocols for the successful Suzuki-Miyaura coupling of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid with a range of aryl and heteroaryl halides. The methodologies outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and process development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A comprehensive understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][5][7]
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Coupling with an Aryl Bromide using Pd(PPh₃)₄
This protocol is a good starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe. The solvent volume should be sufficient to achieve a substrate concentration of 0.1-0.2 M.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Coupling with an Aryl Chloride using an XPhos Precatalyst
This protocol is designed for more challenging couplings, particularly with less reactive aryl chlorides.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos Pd G3 (a third-generation Buchwald precatalyst) (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add the aryl chloride, this compound, potassium phosphate, and the XPhos Pd G3 precatalyst to a vial equipped with a stir bar.
-
Seal the vial and remove it from the glovebox.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, follow the workup and purification steps as outlined in Protocol 1.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, presence of oxygen, improper base or solvent. | Use a fresh catalyst, ensure thorough degassing, and screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). |
| Protodeboronation | The boronic acid is unstable under the reaction conditions. | Use a milder base (e.g., KF), lower the reaction temperature, or use the boronic acid as its pinacol ester derivative. |
| Homocoupling | Presence of oxygen leading to the coupling of two boronic acid molecules. | Ensure rigorous exclusion of oxygen by proper degassing techniques. Starting with a Pd(0) source like Pd(PPh₃)₄ can also mitigate this. |
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and unwanted side reactions like the homocoupling of the boronic acid.
-
Choice of Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often employed. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. For water-sensitive substrates, anhydrous conditions can be used, often with a stronger organic-soluble base.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of complex molecules containing the medicinally important isoindolinone scaffold. A judicious choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. The protocols and insights provided in this guide offer a comprehensive starting point for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.
References
-
Düfert, A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 51(41), 10189-10192. Available at: [Link]
-
Moreno, O., et al. (2020). One-pot Base-free Suzuki-Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 26(42), 9293-9302. Available at: [Link]
-
Reilly, M. L., & Rychnovsky, S. V. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(20), 5584-5587. Available at: [Link]
-
Mata, E. G., et al. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 7(58), 36567-36576. Available at: [Link]
- BenchChem. (2025). Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem Technical Support Center.
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Gamage, P. L., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Organometallics, 39(19), 3464-3474. Available at: [Link]
- Mahanta, A., et al. (2017). Methanol aided synthesis of PdNPs decorated on montmorillonite K 10 and its implication in Suzuki Miyaura type cross coupling reaction under base free condition.
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Reddit. (2024). r/Chempros - Suzuki, so far unsuccessful. Available at: [Link]
- Berts, W., & Malmström, J. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.
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Siripuram, V. K., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 888691. Available at: [Link]
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Zhu, M., et al. (2024). Discrete and mixed-variable experimental design with surrogate-based approach. Digital Discovery. Available at: [Link]
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Wikipedia. (2024). Suzuki reaction. Available at: [Link]
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Ceballos-Torres, J., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry, 86(24), 18076-18095. Available at: [Link]
- Ciossani, G., et al. (2024). A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase‐Based Partial PROTAC Library. ChemBioChem, e202300768.
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
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Kumar, A., et al. (2014). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 12(30), 5563-5566. Available at: [Link]
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[8][9]Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(10), 4469-4480. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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The Strategic Application of (2-Methyl-1-oxoisoindolin-5-yl)boronic Acid in the Synthesis of Potent Kinase Inhibitors
Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group
In the landscape of modern drug discovery, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of oncology and immunology research. Within this pursuit, the strategic combination of privileged structural motifs with versatile chemical handles has proven to be a powerful approach. This guide delves into the application of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid, a key building block that marries the well-established isoindolinone scaffold with the synthetic utility of a boronic acid moiety. The isoindolinone core is a recognized pharmacophore in numerous kinase inhibitors, prized for its rigid structure and ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases.[1][2] The boronic acid group, in turn, serves as a versatile precursor for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4][5] This powerful combination allows for the modular and efficient synthesis of a diverse array of kinase inhibitors, with a particular emphasis on the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.
This document provides a comprehensive overview of the utility of this compound in this context, offering detailed protocols, mechanistic insights, and a discussion of the resulting inhibitors' biological activities.
The Isoindolinone Core: A Scaffold for Kinase Inhibition
The isoindolinone framework is a bicyclic lactam that has been identified as a "privileged structure" in medicinal chemistry. Its rigid nature and the presence of a hydrogen bond donor and acceptor make it an ideal anchor for binding to the hinge region of many kinases, a critical interaction for ATP-competitive inhibitors.[6] Several approved drugs and clinical candidates across different kinase families feature this core structure, highlighting its broad applicability and favorable drug-like properties.[2]
Boronic Acids in Drug Synthesis: The Power of the Suzuki-Miyaura Coupling
Boronic acids and their derivatives are indispensable tools in modern organic synthesis. Their stability, low toxicity, and commercial availability make them ideal reagents for a variety of cross-coupling reactions.[4] The palladium-catalyzed Suzuki-Miyaura coupling, which joins a boronic acid with an organic halide, is a particularly robust and high-yielding reaction that is widely employed in the pharmaceutical industry for the construction of complex biaryl structures.[1][3][5][7][8][9] This reaction's tolerance of a wide range of functional groups makes it exceptionally well-suited for the late-stage functionalization of complex molecules, a crucial aspect of drug development.
Below is a generalized workflow for the Suzuki-Miyaura coupling reaction in the context of kinase inhibitor synthesis.
Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.
Application in PARP Inhibitor Synthesis: A Focus on Talazoparib Analogs
A prominent application of isoindolinone-containing boronic acids is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks.[10] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[10]
Talazoparib is a highly potent PARP inhibitor that exemplifies the convergence of the isoindolinone scaffold and a strategically installed heteroaryl group.[10][11] It exhibits a dual mechanism of action: inhibiting the enzymatic activity of PARP and trapping PARP on DNA, which is a particularly cytotoxic event.[11][12] The synthesis of Talazoparib and its analogs can be envisioned to proceed through a key Suzuki-Miyaura coupling step, where a building block analogous to this compound is coupled with a suitable heteroaryl halide.
Quantitative Data: Potency and Selectivity of Talazoparib
The following table summarizes the inhibitory activity of Talazoparib against PARP1 and PARP2, as well as its cytotoxic effects in BRCA-mutated cancer cell lines.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| PARP1 IC50 | 0.005 µM | Enzyme Assay | [13] |
| PARP2 IC50 | Not explicitly stated, but less selective than some other PARP inhibitors | Enzyme Assay | [14] |
| MX-1 Cell Line IC50 (BRCA1 mutant) | 0.015 µM | Cell Viability Assay | [13] |
| Capan-1 Cell Line IC50 (BRCA2 mutant) | 0.003 µM | Cell Viability Assay | [13] |
Protocols
Protocol 1: Synthesis of a PARP Inhibitor Intermediate via Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the Suzuki-Miyaura coupling of this compound with a brominated heteroaromatic partner, a key step in the synthesis of a Talazoparib analog.
Materials:
-
This compound (1.0 eq)
-
Brominated heteroaromatic coupling partner (e.g., a substituted bromopyrimidine) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound, the brominated heteroaromatic coupling partner, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) to the flask. The solvent should be degassed prior to use.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.[15]
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[15]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[15]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the purified coupled product.[15]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst deactivation.
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[4] Potassium carbonate is a commonly used inorganic base that is effective and generally does not interfere with downstream reactions.
-
Solvent System: The mixture of an organic solvent like dioxane and water is often used to ensure the solubility of both the organic reactants and the inorganic base.
-
Purification: Column chromatography is a standard and effective method for purifying the desired product from the catalyst residues, unreacted starting materials, and byproducts.[15][16]
Protocol 2: Subsequent Functionalization to a PARP Inhibitor
This is a conceptual protocol outlining the potential subsequent steps to convert the intermediate from Protocol 1 into a final PARP inhibitor, drawing inspiration from the structure of Talazoparib. The exact reagents and conditions would depend on the specific structure of the heteroaromatic partner used in the Suzuki coupling.
Caption: Conceptual workflow for the conversion of the Suzuki product to a final inhibitor.
Self-Validation and Trustworthiness:
The protocols provided are based on well-established and widely published synthetic methodologies. The progress of each step can be rigorously monitored by standard analytical techniques such as TLC, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy. The identity and purity of the final compound should be confirmed by a full suite of analytical data, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The biological activity of the synthesized inhibitor should be validated through in vitro enzymatic and cell-based assays, as outlined in the quantitative data section.
Conclusion
This compound is a valuable and strategically designed building block for the synthesis of kinase inhibitors, particularly those targeting the PARP family. Its utility stems from the convergence of the pharmacologically relevant isoindolinone scaffold and the synthetically versatile boronic acid functionality. The protocols and data presented herein provide a comprehensive guide for researchers in drug discovery and development, enabling the efficient synthesis and evaluation of novel and potent kinase inhibitors. The modularity of the Suzuki-Miyaura coupling allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
References
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
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Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]
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Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]
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N-(2-Ethenylphenyl)acetamide. [Link]
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Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. [Link]
-
Double Suzuki cross-coupling reaction of pyrimidine boronic acid: synthesis of new versatile dielectrophile. [Link]
-
Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. [Link]
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Suzuki Coupling. [Link]
-
Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Link]
-
5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. [Link]
-
Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... [Link]
-
(PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
Suzuki-Miyaura Coupling. [Link]
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IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and... [Link]
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- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: (2-Methyl-1-oxoisoindolin-5-yl)boronic acid as a High-Potential Fragment in Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold Combined with a Versatile Warhead
In the landscape of fragment-based drug discovery (FBDD), the selection of a high-quality fragment library is paramount to the success of a screening campaign. An ideal fragment should not only possess favorable physicochemical properties but also contain chemical motifs that offer clear, rational paths for optimization into potent and selective lead compounds. (2-Methyl-1-oxoisoindolin-5-yl)boronic acid is an exemplary fragment that embodies these principles, merging a "privileged" isoindolinone core with the versatile reactivity of a boronic acid.
The isoindolinone scaffold is a well-recognized motif in medicinal chemistry, found in a wide array of biologically active compounds.[1][2] Its structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+) makes it a particularly effective competitive inhibitor for NAD+-dependent enzymes, most notably Poly(ADP-ribose) polymerase (PARP).[3][4] The inhibition of PARP1, a key enzyme in DNA repair, is a clinically validated strategy for cancer therapy.[5][6][7] The N-methylation on the isoindolinone core can improve properties such as solubility and cell permeability while exploring a key vector for structure-activity relationship (SAR) studies.
Complementing the isoindolinone core is the boronic acid moiety, a versatile functional group in drug design.[8][9] Boronic acids are Lewis acids capable of forming reversible covalent bonds with nucleophilic residues like serine, threonine, or lysine within a protein's active site.[9] This unique binding mechanism can confer enhanced potency and selectivity.[8] This dual-nature functionality—a privileged scaffold for core interactions and a reactive "warhead" for potent, targeted binding—makes this compound a fragment of significant strategic interest.
This guide provides a comprehensive overview of the application of this compound in a typical FBDD workflow, focusing on the discovery of novel enzyme inhibitors, using PARP1 as a representative target.
Physicochemical Properties and Synthesis
A successful fragment must adhere to the "Rule of Three" and possess desirable physical properties for screening.
| Property | Value | Source |
| Molecular Formula | C9H10BNO3 | (Calculated) |
| Molecular Weight | 191.00 g/mol | (Calculated) |
| Hydrogen Bond Donors | 2 | (Calculated) |
| Hydrogen Bond Acceptors | 3 | (Calculated) |
| LogP | Typically < 3 | (Predicted) |
| Purity | ≥98% | [10] |
| Storage Conditions | Ambient temperature | [10] |
General Synthesis Outline
The synthesis of aryl boronic acids is well-established in chemical literature.[11] this compound can be synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The general strategy involves the coupling of a halogenated isoindolinone precursor with a diboron reagent.
A plausible synthetic route starts with the commercially available 5-bromo-2-methylisoindolin-1-one. This precursor is reacted with a diboron ester, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a suitable base (e.g., potassium acetate). The resulting boronic ester is then hydrolyzed under acidic conditions to yield the final this compound product. This method is analogous to the synthesis of the parent (1-oxoisoindolin-5-yl)boronic acid.[10]
Application Focus: A Fragment Screening Cascade for PARP1 Inhibitors
The isoindolinone core makes this fragment an excellent starting point for discovering inhibitors of enzymes that recognize the nicotinamide moiety of NAD+, such as PARP family members or certain kinases.[3][12][13][14] The following section details a hypothetical, yet robust, screening protocol to identify and validate the binding of this compound to the PARP1 catalytic domain.
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- 2. researchgate.net [researchgate.net]
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- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. (1-Oxoisoindolin-5-YL)boronic acid (1346526-56-4) for sale [vulcanchem.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid in Synthetic Chemistry
Introduction: A Versatile Building Block in Modern Drug Discovery
(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is a key heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its rigid, bicyclic isoindolinone core, coupled with the versatile reactivity of the boronic acid moiety, makes it an invaluable synthon for the construction of complex molecular architectures. Notably, this compound is a crucial intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain cancers. The strategic placement of the boronic acid group at the 5-position of the isoindolinone scaffold allows for its effective participation in various cross-coupling reactions, most prominently the Suzuki-Miyaura reaction, to forge new carbon-carbon bonds.
This guide provides a comprehensive overview of the experimental procedures for utilizing this compound, with a focus on its application in the Suzuki-Miyaura cross-coupling reaction. The protocols and discussions herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this reagent in their synthetic endeavors.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is widely favored due to its mild conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of boronic acids.[2]
Mechanistic Rationale for Experimental Choices
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl > F. For challenging couplings, such as those involving aryl chlorides, the selection of a highly active catalyst system is crucial.
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species. The choice of base is therefore critical and can significantly influence the reaction rate and yield.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is suitable for the coupling of this compound with a generic aryl bromide.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 191.01 | 1.2 | 1.2 |
| Aryl Bromide | - | 1.0 | 1.0 |
| Pd(dppf)Cl₂ | 816.64 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 229 mg), the aryl bromide (1.0 mmol), and sodium carbonate (2.0 mmol, 212 mg).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg).
-
Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
To the flask, add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Optimized Conditions for Coupling with an Electron-Deficient Heteroaryl Chloride
Coupling with heteroaryl chlorides can be more challenging and often requires a more active catalyst system and a stronger base.[3]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 191.01 | 1.5 | 1.5 |
| Heteroaryl Chloride | - | 1.0 | 1.0 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| SPhos | 410.47 | 0.08 | 0.08 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| Toluene | - | 10 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.5 mmol, 286.5 mg), the heteroaryl chloride (1.0 mmol), and potassium phosphate (3.0 mmol, 637 mg).
-
In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.08 mmol, 32.8 mg) in toluene (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining toluene (8 mL) and water (1 mL) to the reaction mixture.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation and Interpretation
The choice of reaction components can significantly impact the outcome of the Suzuki-Miyaura coupling. The following table provides a general guideline for selecting appropriate conditions based on the nature of the coupling partners.
| Coupling Partner (Aryl Halide) | Recommended Catalyst/Ligand | Recommended Base | Solvent System | Temperature (°C) |
| Aryl Iodide | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-100 |
| Aryl Bromide | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 90-110 |
| Aryl Chloride | Pd₂(dba)₃/XPhos, Pd₂(dba)₃/SPhos, PEPPSI catalysts | K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 100-120 |
Visualization of Experimental Workflow
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of the Suzuki-Miyaura reaction and are designed to be robust. To ensure the reliability of the experimental results, the following self-validating measures should be implemented:
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC or LC-MS is crucial to determine the point of completion and to identify the formation of any byproducts.
-
Control Reactions: In case of low yields or no reaction, running a control reaction with a known, highly reactive aryl bromide can help to ascertain the activity of the catalyst and the quality of the boronic acid.
-
Characterization of the Final Product: Thorough characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for incorporating this moiety into a wide range of structures. By understanding the mechanistic underpinnings of this reaction and carefully selecting the appropriate experimental conditions, researchers can effectively utilize this important synthon to advance their research and development goals.
References
-
Chung, C. K., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 228-235. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Shawky, M. M., et al. (2024). Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. Bioorganic Chemistry, 145, 107235. [Link]
-
Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki-Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions: A Practical Guide (pp. 11-59). Springer. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Investigation. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Application Notes & Protocols for (2-Methyl-1-oxoisoindolin-5-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: A Key Building Block for Advanced Therapeutics
(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is a specialized organoboron compound that has emerged as a critical building block in medicinal chemistry and drug development.[1] Its structure, featuring a rigid isoindolinone scaffold, makes it an important synthon for creating complex molecular architectures. This boronic acid is most notably utilized as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2][3] One of the most prominent applications is in the synthesis of Talazoparib (BMN-673), a highly potent PARP1/2 inhibitor used in the treatment of certain types of cancer, such as those with BRCA1/2 mutations.[4][5][6]
The primary utility of this compound lies in its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds, typically between an organoboron compound and an organic halide.[7] The stability, low toxicity, and functional group tolerance of boronic acids make the Suzuki-Miyaura reaction a cornerstone of modern organic synthesis.[8]
These application notes provide a detailed guide for researchers, chemists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide a field-proven protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X). This step forms a Pd(II) complex. The reactivity of the halide is typically I > Br > Cl.
-
Transmetalation: The organoboron species, in this case, this compound, is activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide, in a process called transmetalation. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium center then couple and are eliminated from the metal, forming the new C-C bond of the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle
Optimized Protocol: Suzuki-Miyaura Coupling for Talazoparib Intermediate Synthesis
The following protocol is adapted from established synthetic routes for Talazoparib and represents a robust method for coupling this compound with a suitable aryl halide.[4][5] This specific example details the coupling with a substituted pyrazole derivative, a common core structure in kinase inhibitors.[9]
Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale & Notes |
| Boronic Acid | This compound | 1.1 - 1.5 equivalents |
| Aryl Halide | Substituted Bromo-pyrazole | 1.0 equivalent |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 5 mol %. A common, effective catalyst for a wide range of Suzuki couplings. |
| Base | Sodium Carbonate (Na₂CO₃) | 2.5 equivalents. A moderately strong inorganic base, effective for activating the boronic acid. |
| Solvent System | 1,4-Dioxane : Water (4:1 v/v) | Dioxane solubilizes organic reactants; water is essential for dissolving the base and facilitating boronate formation. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 6 - 12 hours | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the aryl halide (e.g., a substituted bromo-pyrazole, 1.0 equiv.).
-
Reagent Addition: Add this compound (1.1 equiv.), Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and sodium carbonate (2.5 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system of 1,4-dioxane and water (4:1 ratio, to achieve a final concentration of ~0.1 M with respect to the aryl halide).
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 6-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.
Caption: Fig. 2: Experimental Workflow for Suzuki-Miyaura Coupling
Causality and Experimental Insights
-
Choice of Catalyst: While Pd(PPh₃)₄ is a reliable workhorse, other modern palladium catalysts, particularly those with bulky, electron-rich phosphine ligands like XPhos or SPhos, can offer improved performance.[10] For challenging couplings or when using less reactive aryl chlorides, using a pre-catalyst such as XPhos Pd G2 or G3 can lead to higher yields and shorter reaction times, often at lower temperatures.[7]
-
The Role of the Base: The base is not merely a spectator; its choice is critical. It activates the boronic acid to form the boronate, which is necessary for transmetalation.[9] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate the reaction, especially with less reactive coupling partners. However, a strong base may not be suitable if the substrates contain base-sensitive functional groups.
-
Solvent System and Degassing: The presence of oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Therefore, thoroughly degassing the solvent (e.g., by sparging with argon for 20-30 minutes) and maintaining an inert atmosphere throughout the reaction is paramount for reproducibility and high yields. The biphasic solvent system is effective because it provides a medium for both the organic-soluble reactants and the water-soluble inorganic base.[8]
-
Boronic Acid Stability: Boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help compensate for any potential degradation and drive the reaction to completion.[5] Alternatively, more stable boronic acid derivatives like MIDA boronates or potassium organotrifluoroborates can be employed to mitigate this issue.
Conclusion
This compound is a valuable reagent for the synthesis of complex, biologically active molecules, particularly in the development of PARP inhibitors like Talazoparib. Its successful application hinges on the careful execution of the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and adhering to optimized, field-proven protocols, researchers can effectively utilize this key building block to advance their drug discovery and development programs. The guidelines presented here provide a solid foundation for achieving high-yielding, reproducible results.
References
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Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357. Available at: [Link]
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National Center for Biotechnology Information. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. PubChem. Available at: [Link]
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MDPI. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 393. Available at: [Link]
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ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Available at: [Link]
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National Center for Biotechnology Information. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 12048–12051. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2275-2284. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Application Notes and Protocols for (2-Methyl-1-oxoisoindolin-5-yl)boronic acid in Medicinal Chemistry
Introduction: A Privileged Scaffold in Modern Drug Discovery
(2-Methyl-1-oxoisoindolin-5-yl)boronic acid has emerged as a critical building block in contemporary medicinal chemistry, primarily recognized for its integral role in the synthesis of highly potent enzyme inhibitors. The isoindolinone core is a well-established privileged structure, found in numerous biologically active compounds and approved drugs due to its favorable physicochemical properties and synthetic accessibility.[1] The addition of a boronic acid moiety at the 5-position transforms this scaffold into a versatile reagent for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[2][3] This capability is pivotal for constructing the complex biaryl structures that are often essential for high-affinity binding to biological targets.[4]
The N-methylation of the isoindolinone lactam provides an additional vector for modifying solubility, metabolic stability, and target engagement. This guide provides an in-depth look at the primary application of this compound, focusing on its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a groundbreaking class of anticancer agents.[5][6]
Core Application: Synthesis of PARP Inhibitors
The most significant application of this compound is as a key intermediate in the synthesis of potent PARP-1 and PARP-2 inhibitors.[5][7] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5][8]
Case Study: Synthesis of Talazoparib (BMN 673)
Talazoparib is a highly potent, orally available PARP-1/2 inhibitor approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer.[9][10] The chemical structure of Talazoparib features a complex heterocyclic core where the (2-Methyl-1-oxoisoindolin-5-yl) moiety is a key component. Synthetic routes to Talazoparib and its precursors frequently involve a Suzuki-Miyaura coupling reaction to create a crucial biaryl linkage.[9][11]
The diagram below illustrates a generalized synthetic workflow for a key biaryl intermediate in the synthesis of PARP inhibitors like Talazoparib, highlighting the central role of this compound.
Caption: Synthetic workflow for PARP inhibitor synthesis.
Experimental Protocols
The following protocols are generalized from procedures described in the patent literature for the synthesis of Talazoparib intermediates and related structures.[11][12] Researchers should optimize these conditions for their specific substrates and scale.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl bromide to form a key biaryl intermediate.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (e.g., 4-bromobenzonitrile) (1.1 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.
The workflow for this crucial synthetic step is visualized below.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Data Summary: Key Intermediates and Final Product
The application of this compound is instrumental in accessing potent pharmaceutical agents. The table below summarizes key compounds in the synthesis of Talazoparib.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Role in Synthesis | Biological Target (Final Product) |
| This compound | C₉H₁₀BNO₃ | 190.99 | Key Suzuki Coupling Partner | - |
| 5-(4-Bromophenyl)-2-methylisoindolin-1-one | C₁₅H₁₂BrNO | 302.17 | Key Biaryl Intermediate | - |
| Talazoparib | C₁₉H₁₄F₂N₆O | 380.35 | Final Active Pharmaceutical Ingredient | PARP-1 / PARP-2 |
Note: The structure for 5-(4-bromophenyl)-2-methylisoindolin-1-one is inferred as a likely intermediate from related syntheses, though specific literature for this exact compound was not retrieved.[15][16]
Mechanism of Action & Biological Context
The boronic acid functional group itself is a versatile pharmacophore, capable of forming reversible covalent bonds with active site serine or threonine residues in enzymes.[17][18] This property is key to the mechanism of action for drugs like the proteasome inhibitor bortezomib.[2]
In the context of the application described here, the boronic acid is used as a synthetic handle. The resulting (2-Methyl-1-oxoisoindolin-5-yl) moiety becomes a core structural component of the final PARP inhibitor. PARP inhibitors exert their anticancer effect through a mechanism known as synthetic lethality.[19] In cancer cells with defective homologous recombination (HR) DNA repair pathways (e.g., due to BRCA mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[5] These cells are unable to repair these double-strand breaks, leading to genomic instability and ultimately, cell death.
The diagram below outlines the catalytic cycle of the Suzuki-Miyaura reaction, the foundational transformation enabled by this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a high-value reagent in medicinal chemistry, providing an efficient entry point for the synthesis of complex molecular architectures. Its primary application as a coupling partner in the synthesis of the PARP inhibitor Talazoparib underscores its importance in the development of targeted cancer therapies. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this versatile building block in their drug discovery and development programs.
References
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Li, D., et al. (2020). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 25(12), 2789. Available at: [Link]
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Henderson, M. (2015). Process for the preparation of triazole intermediates useful in the synthesis of protected N-alkyltriazolecarbaldehydes. WO 2015069851 A1. Available at: [Link]
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Ceballos, S., et al. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 7(56), 35359-35368. Available at: [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
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Anonymous. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. National Institutes of Health. Available at: [Link]
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Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6649. Available at: [Link]
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Raza, A., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(21), 6689. Available at: [Link]
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Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Future Science. Available at: [Link]
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Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2021). National Institutes of Health. Available at: [Link]
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On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. (2013). ResearchGate. Available at: [Link]
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Sharma, V., et al. (2022). Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors. Current Drug Discovery Technologies, 19(2), e230522205168. Available at: [Link]
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Recent developments in the medicinal chemistry of single boron atom-containing compounds. (2020). National Institutes of Health. Available at: [Link]
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Ertl, P., & Hamilton, A. D. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). ResearchGate. Available at: [Link]
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Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Available at: [Link]
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Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Royal Society Interface, 9(75), 2645-2661. Available at: [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
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Nosova, E. V., et al. (2022). Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[9][12][20]triazolo[4,3-c]quinazolines. Russian Chemical Bulletin, 71(7), 1483-1487. Available at: [Link]
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Csende, F., & Stajer, G. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 238-251. Available at: [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available at: [Link]
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The Strategic Utility of (2-Methyl-1-oxoisoindolin-5-yl)boronic Acid in Modern Heterocyclic Synthesis
Introduction: A Privileged Scaffold for Bioactive Molecules
In the landscape of medicinal chemistry and drug discovery, the isoindolinone core represents a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. Its rigid, planar structure provides a well-defined orientation for appended functional groups to interact with biological targets. When functionalized with a boronic acid at the 5-position, the resulting building block, (2-Methyl-1-oxoisoindolin-5-yl)boronic acid, becomes a powerful and versatile tool for the construction of complex heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this valuable reagent, with a focus on its application in palladium-catalyzed cross-coupling reactions for the synthesis of potent enzyme inhibitors.
This compound, with the chemical formula C9H10BNO3 and a molecular weight of 190.99 g/mol , is a stable, crystalline solid.[1] Its utility is primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2][3] The boronic acid moiety allows for the facile coupling of the entire methyl-oxoisoindoline fragment to a variety of aryl and heteroaryl halides, providing a direct route to elaborate molecules.
Core Application: A Key Building Block for PARP Inhibitors
A preeminent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[4][5] PARP enzymes are critical components of the DNA damage repair machinery in cells.[4][5] In cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells while sparing healthy ones.[6]
Notably, this boronic acid is a crucial intermediate in the synthesis of Talazoparib (Talzenna®), a highly potent PARP-1/2 inhibitor approved for the treatment of certain types of breast cancer.[1][6][7] The isoindolinone core of Talazoparib mimics the nicotinamide ribose moiety of NAD+, the natural substrate for PARP, and anchors the inhibitor in the active site. The synthesis of Talazoparib and its analogs serves as an excellent model system for understanding the application of this compound.
Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle
The power of this compound as a building block is realized through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process involves a catalytic cycle that efficiently creates a new carbon-carbon bond between the isoindolinone core and a heterocyclic partner.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heterocyclic coupling partner (R1-X).
-
Transmetalation: The organic group from the activated boronic acid (R2, the methyl-oxoisoindoline moiety) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments (R1 and R2) are expelled from the palladium center, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
Experimental Protocols and Key Considerations
The following section provides a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide, based on methodologies reported in the synthesis of PARP inhibitors.[1][8]
Workflow for Heterocycle Synthesis
Caption: Step-by-step experimental workflow.
Detailed Protocol: Synthesis of a Biaryl Heterocycle
Materials:
-
This compound (1.2 equiv.)
-
Heteroaryl bromide (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv.)
-
Potassium phosphate (K3PO4) or Potassium carbonate (K2CO3) (3.0 equiv.)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the heteroaryl bromide, Pd(dppf)Cl2, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) species.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be thoroughly degassed by bubbling with an inert gas for 15-30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the heteroaryl halide.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired heterocyclic product.
Data Summary: Typical Reaction Parameters
| Parameter | Typical Value/Reagent | Rationale / Causality |
| Palladium Catalyst | Pd(dppf)Cl2, Pd(PPh3)4, Pd2(dba)3 with a ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is critical for reaction efficiency. dppf is a robust ligand for many couplings. Buchwald-Hartwig ligands like SPhos can be effective for challenging or sterically hindered substrates.[8] |
| Base | K3PO4, K2CO3, Cs2CO3 | The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3] The choice of base can influence reaction rate and prevent side reactions. |
| Solvent System | 1,4-Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions are also possible with certain bases (e.g., KF).[9] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Microwave irradiation can often shorten reaction times. |
| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction success.[2] |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yields are low, consider screening different palladium catalysts and ligands. For nitrogen-rich heterocycles, which can sometimes inhibit the catalyst, specialized ligands like those developed by Buchwald may be necessary.[8][10] Increasing the equivalents of the boronic acid to 1.5-2.0 can also drive the reaction to completion, compensating for any potential protodeboronation (hydrolysis of the C-B bond).
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved by acidic protons. Ensure the reaction medium is basic and that the solvents are of high purity. Using the more stable pinacol ester of the boronic acid can mitigate this issue, though it may require harsher conditions for the transmetalation step.
-
Homocoupling: The formation of a bi-isoindolinone dimer is a potential side reaction resulting from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere can minimize this byproduct.[2]
Conclusion
This compound is a high-value building block that provides a direct and efficient entry into a range of complex heterocyclic structures. Its successful application in the synthesis of the potent PARP inhibitor Talazoparib underscores its significance in modern drug discovery. By understanding the principles of the Suzuki-Miyaura cross-coupling reaction and carefully controlling the experimental parameters, researchers can effectively leverage this reagent to accelerate the synthesis of novel, biologically active molecules. The protocols and insights provided herein serve as a comprehensive guide to unlocking the synthetic potential of this versatile isoindolinone-based building block.
References
-
Wang, B., Chu, D., Feng, Y., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
MDPI. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Available at: [Link]
-
Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). Molecules, 25(2), 383. Available at: [Link]
-
NIH. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Available at: [Link]
-
NIH. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. Available at: [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
NIH. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]
-
DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available at: [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMN 673 synthesis - chemicalbook [chemicalbook.com]
- 7. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (2-Methyl-1-oxoisoindolin-5-yl)boronic acid
Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with the specialized substrate, (2-Methyl-1-oxoisoindolin-5-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating this unique structural motif. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to overcome common challenges and achieve high-yielding, reproducible results.
Introduction to the Challenge
This compound is a structurally complex partner for Suzuki-Miyaura coupling. Its features, including a potentially coordinating lactam moiety and a heteroaromatic system, can present unique challenges not encountered with simpler arylboronic acids. Issues such as low yield, catalyst deactivation, and competing side reactions are common hurdles. This guide provides a systematic approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low conversion when using this compound?
Low conversion in Suzuki couplings with this substrate can often be traced back to several key factors:
-
Suboptimal Catalyst/Ligand System: The steric bulk and electronic properties of the isoindolinone ring may require a carefully selected palladium catalyst and phosphine ligand combination to facilitate efficient oxidative addition and reductive elimination.[1]
-
Ineffective Base: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species.[2][3][4] The acidity of the N-H proton in the isoindolinone ring system and potential interactions with the base can complicate this step.
-
Boronic Acid Instability: Like many heteroaromatic boronic acids, this compound may be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions.[3][5]
-
Poor Solubility: The polarity of the isoindolinone moiety might lead to solubility issues for the boronic acid or its boronate salt in common Suzuki coupling solvents, hindering reaction kinetics.
Q2: How do I select an appropriate palladium catalyst and ligand for this substrate?
For challenging substrates like this compound, a screening approach is often necessary. However, a good starting point is to use bulky and electron-rich ligands that are known to be effective for sterically demanding and heteroaromatic couplings.[1][5]
| Ligand Type | Examples | Rationale |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Their steric bulk and electron-donating properties promote both oxidative addition and reductive elimination, which can be rate-limiting steps.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | These are strong σ-donors and can be highly effective for coupling with less reactive partners like aryl chlorides.[1][6] |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Often a good general-purpose ligand, providing a balance of steric and electronic properties.[5] |
Recommended Starting Palladium Pre-catalysts:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
PEPPSI™-IPr
Q3: What is the role of the base, and which one should I choose?
The base plays a crucial role in the catalytic cycle by activating the boronic acid to form a more reactive boronate species, which then undergoes transmetalation with the palladium complex.[2][3][6] For substrates with potentially sensitive functional groups, the choice of base is critical to avoid side reactions.
| Base | Strength | Common Solvents | Considerations |
| K₂CO₃ (Potassium Carbonate) | Moderate | Dioxane/H₂O, Toluene/H₂O, DMF | A good starting point for many Suzuki couplings. |
| Cs₂CO₃ (Cesium Carbonate) | Strong | Dioxane, Toluene, THF | Often more effective for challenging couplings due to its higher solubility in organic solvents. |
| K₃PO₄ (Potassium Phosphate) | Strong | Toluene, Dioxane | A strong, non-nucleophilic base that can be very effective, sometimes requiring a small amount of water to be fully active.[7] |
| KF (Potassium Fluoride) | Weak | Toluene, THF | Can be used for base-sensitive substrates to minimize side reactions like ester hydrolysis.[6][8] |
Q4: Can the lactam group in this compound interfere with the reaction?
Yes, the lactam functionality could potentially interfere with the Suzuki coupling in a few ways:
-
Coordination to Palladium: The lone pair of electrons on the nitrogen or the carbonyl oxygen could coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Interaction with the Base: The N-H proton of the parent isoindolinone is acidic and could be deprotonated by a strong base, leading to undesired side reactions or consumption of the base. While the specified molecule is N-methylated, similar reactivity considerations apply to related structures.
-
Hydrolysis: Under strongly basic aqueous conditions, the lactam could be susceptible to hydrolysis, especially at elevated temperatures.
If catalyst inhibition is suspected, using ligands that form very stable complexes with palladium, such as bulky biaryl phosphines or NHCs, can help mitigate this issue.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) active species is not being generated or is being deactivated. 2. Inefficient Transmetalation: The boronic acid is not being activated, or the transfer to palladium is slow. 3. Protodeboronation: The boronic acid is being consumed by a side reaction.[5] | 1. Catalyst/Ligand Screening: Test a panel of catalysts and ligands (see FAQ Q2). Increase catalyst loading to 2-5 mol%. 2. Base Screening: Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure anhydrous conditions if using a base that is sensitive to water. 3. Use Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA boronate ester to reduce the rate of protodeboronation.[5] |
| Formation of Homocoupling Byproduct (Ar-Ar) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.[5][9] 2. Slow Transmetalation: If the transmetalation step is slow, the oxidative addition intermediate may undergo side reactions. | 1. Thorough Degassing: Degas the solvent and reaction mixture thoroughly using a nitrogen or argon stream, or by freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction.[10] 2. Optimize Conditions: Re-evaluate the base and solvent to accelerate the transmetalation step. |
| Dehalogenation of the Coupling Partner | 1. Presence of Protic Impurities: Water or other protic species can lead to the replacement of the halide with a hydrogen atom. 2. β-Hydride Elimination: If the coupling partner has a β-hydrogen, this can be a competing pathway.[5] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Ligand Choice: Use ligands that promote rapid reductive elimination, such as bulky biaryl phosphines. |
| Incomplete Reaction (Stalled at ~50% Conversion) | 1. Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. 2. Reversible Boronic Acid Trimerization: Boronic acids can form boroxine trimers, which may be less reactive. | 1. Use a More Robust Catalyst: Pre-catalysts like PEPPSI™-IPr are often more stable. A second addition of the catalyst mid-reaction could be attempted. 2. Add a Drying Agent: Adding molecular sieves to the reaction can help to break up boroxine trimers by removing water. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimization. The user should systematically vary the catalyst, ligand, base, and solvent to find the optimal conditions for their specific coupling partner.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
-
Reaction Setup:
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., dioxane/H₂O 4:1, 0.1 M) via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed or the reaction stalls.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Troubleshooting
This flowchart provides a systematic approach to troubleshooting a failing Suzuki-Miyaura coupling reaction with this compound.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Mascitti, A. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Martínez-Estévez, M., et al. (2010). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry, 695(1), 120-125.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Chemistry Student. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(14), 4830–4842.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Wu, K., & Doyle, A. G. (2019). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Biscoe, M. R., & Buchwald, S. L. (2009). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 11(8), 1773–1775.
- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 613-620.
-
ResearchGate. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Retrieved from [Link]
-
Scott Rychnovsky. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
Technical Support Center: (2-Methyl-1-oxoisoindolin-5-yl)boronic acid
Welcome to the technical support center for (2-Methyl-1-oxoisoindolin-5-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving this versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to overcome common experimental challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Here we address common inquiries regarding the properties, handling, and general use of this compound.
Q1: What are the key chemical properties and storage recommendations for this compound?
A1: this compound is a solid at room temperature. For long-term stability, it is recommended to store the compound at 0-8 °C, sealed in a dry environment[1]. Like many boronic acids, it can be susceptible to dehydration to form boroxines (cyclic trimers) or degradation through protodeboronation, especially in the presence of moisture and heat. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) when setting up reactions to minimize degradation.
Q2: Is this compound considered an electron-rich or electron-deficient coupling partner in Suzuki-Miyaura reactions?
A2: The isoindolinone core is a complex heterocyclic system. While the phenyl ring itself is part of a larger aromatic system, the presence of the lactam functionality can influence its electronic properties. The N-methyl group is weakly electron-donating, while the carbonyl group is electron-withdrawing. The overall electronic nature can be substrate-dependent, but it is not strongly electron-deficient. This has implications for the choice of catalyst and ligands, as well as the potential for side reactions. For electron-rich systems, oxidative addition can be challenging, often requiring more electron-rich and bulky phosphine ligands to facilitate this step[2].
Q3: Can I use the corresponding boronate ester instead of the boronic acid? What are the advantages?
A3: Yes, using a boronate ester, such as the pinacol ester, is a highly recommended strategy. Boronic esters exhibit greater stability compared to their corresponding boronic acids and are less prone to protodeboronation[3]. This increased stability can lead to more reproducible results and higher yields, especially in complex syntheses or when the boronic acid is subjected to harsh conditions. MIDA (N-methyliminodiacetic acid) boronates are another class of highly stable boron reagents that can be used[4].
Troubleshooting Guide for Suzuki-Miyaura Reactions
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the Suzuki-Miyaura coupling of this compound.
Problem 1: Low to no yield of the desired coupled product.
Q: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the first things I should check?
A: A failed Suzuki coupling can be attributed to several factors. A systematic check of the following is crucial:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. Pd(0) is the active catalytic species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ[4][5]. Older catalysts can lose activity. Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid[4][5]. Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.
-
Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). As mentioned, boronic acids can degrade. Consider using a fresh sample or converting it to a more stable boronate ester.
-
Base Selection: The base is critical for the activation of the boronic acid to facilitate transmetalation[6]. Ensure you are using a suitable base (see recommended conditions below) and that it is of high quality and finely powdered to ensure good mixing.
Problem 2: Significant formation of homocoupled byproducts.
Q: I am observing a significant amount of the homocoupled product of this compound. How can I minimize this side reaction?
A: Homocoupling is a common side reaction in Suzuki couplings and is often exacerbated by the presence of oxygen and/or the use of a Pd(II) catalyst source without efficient reduction to Pd(0)[4].
-
Improve Inert Atmosphere: Rigorous exclusion of oxygen is paramount. Use Schlenk techniques or a glovebox for setting up the reaction.
-
Choice of Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can sometimes mitigate homocoupling that arises from inefficient reduction of Pd(II) precatalysts.
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) can promote the desired cross-coupling pathway over homocoupling[5].
Problem 3: Protodeboronation of this compound.
Q: I suspect my boronic acid is undergoing protodeboronation, leading to the formation of 2-methylisoindolin-1-one. How can I prevent this?
A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway, particularly with electron-rich or heteroaromatic boronic acids, and can be accelerated by strong bases and high temperatures in aqueous media[1].
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₂CO₃ or Cs₂CO₃ instead of stronger ones like NaOH or K₃PO₄, especially if high temperatures are required.
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can suppress protodeboronation. In this case, bases like K₃PO₄ or CsF are often used.
-
Use a Boronate Ester: As previously mentioned, converting the boronic acid to a more stable pinacol or MIDA ester is a very effective strategy to prevent premature protodeboronation[3].
-
Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
Experimental Protocols and Data
Recommended General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide/triflate (1.0 equivalent), and a finely powdered base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄) (1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table of Recommended Reaction Conditions
The following table provides starting conditions that can be optimized for your specific Suzuki-Miyaura coupling reaction with this compound.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand | PdCl₂(dppf) is often a good starting point. For challenging couplings, consider Buchwald precatalysts (e.g., XPhos Pd G3). |
| Ligand | dppf, PPh₃, Buchwald ligands (XPhos, SPhos) | For electron-rich or sterically hindered partners, bulky, electron-rich ligands are often beneficial[2]. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can be critical and substrate-dependent. K₂CO₃ and Cs₂CO₃ are good starting points for aqueous systems[7][8]. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O (typically 4:1 to 10:1) | The solvent choice depends on the solubility of your substrates and the required reaction temperature[8]. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive coupling partners, but can also increase the rate of side reactions. |
| Boronic Acid Equiv. | 1.2 - 1.5 | A slight excess is used to compensate for potential homocoupling and degradation. |
Visual Troubleshooting and Workflow Diagrams
Troubleshooting Decision Tree for Low Yield
This diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
General Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Syntheses. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. National Institutes of Health. Available at: [Link]
-
Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. PubMed. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (2-Methyl-1-oxoisoindolin-5-yl)boronic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (2-Methyl-1-oxoisoindolin-5-yl)boronic acid (CAS No: 1190875-38-7). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this versatile chemical intermediate. Our goal is to help you anticipate challenges, troubleshoot common issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound.
Q1: What are the optimal short-term and long-term storage conditions for this compound?
A1: Proper storage is critical to prevent degradation. For long-term storage, the solid compound should be kept refrigerated at 0-8°C in a tightly sealed container to protect it from moisture and air.[1][2] For short-term laboratory use, keeping the container in a desiccator at room temperature is acceptable.
Q2: What are the primary degradation pathways for this compound?
A2: Like most aryl boronic acids, the two main degradation pathways are:
-
Oxidative Deboronation: The carbon-boron (C-B) bond is susceptible to oxidation, especially in the presence of reactive oxygen species (ROS), which cleaves the bond to yield the corresponding phenol (2-methyl-5-hydroxyisoindolin-1-one) and boric acid.[3][4] This process is often the primary concern for stability in solution.
-
Protodeboronation: This involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is more common with electron-rich or sterically hindered boronic acids and can be accelerated by heat or the presence of certain metals.[5]
-
Trimerization to Boroxines: In the solid state or in highly concentrated non-aqueous solutions, three molecules of boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine. While this is a reversible process upon addition of water, it can lead to significant errors in weighing and stoichiometry if not accounted for.
Q3: Is this compound stable in common organic solvents used for stock solutions (e.g., DMSO, DMF, Acetonitrile)?
A3: The stability is solvent-dependent.
-
DMSO/DMF: Generally good solvents for initial dissolution. However, ensure you are using anhydrous grade solvents, as dissolved water can facilitate hydrolysis and other degradation pathways. Prepare solutions fresh and use them promptly.
-
Acetonitrile/THF: These are also suitable, particularly for reactions where protic solvents are undesirable. Again, anhydrous conditions are recommended.
-
Alcohols (Methanol/Ethanol): These can react with the boronic acid to form boronate esters. While this can sometimes be a protective strategy, it alters the compound's reactivity and must be considered in your experimental design.
Q4: What is the pKa of this compound and why is it important?
A4: The predicted pKa is approximately 7.43.[1] Boronic acids are Lewis acids that accept a hydroxide ion to form a tetrahedral boronate species.[6][7] This equilibrium is pH-dependent. At a pH near its pKa, a significant portion of the compound will be in the anionic tetrahedral form. This is crucial for applications like binding to diols (sugars, glycoproteins) and can affect its solubility, reactivity, and chromatographic behavior.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My Suzuki-Miyaura coupling reaction is giving low or inconsistent yields.
This is a common issue that can often be traced back to the stability and purity of the boronic acid starting material.
-
Plausible Cause A: Degradation of solid reagent.
-
Explanation: Over time, especially with exposure to air and moisture, the solid can oxidize or form boroxines. This reduces the amount of active monomeric boronic acid available for the reaction.
-
Solution: Use a fresh, unopened vial of the compound if possible. If you suspect degradation, you can monitor the purity via HPLC before use.
-
-
Plausible Cause B: In-situ degradation during the reaction.
-
Explanation: The conditions of the Suzuki-Miyaura coupling (heat, base, palladium catalyst) can accelerate the degradation of unstable boronic acids.[5] The boronic acid may be decomposing faster than it is coupling.
-
Solution:
-
Thoroughly Degas: Ensure your reaction mixture is free of oxygen by using a robust degassing technique (e.g., sparging with argon, freeze-pump-thaw cycles).
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.
-
Consider Slow-Release Strategies: For particularly challenging couplings, converting the boronic acid to a more stable boronate ester, such as an N-methyliminodiacetic acid (MIDA) boronate, can be beneficial. These esters slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its ambient concentration low and minimizing degradation.[5][8]
-
-
Problem 2: I see an unexpected peak corresponding to the phenol analog in my LC-MS analysis.
-
Explanation: This is a classic sign of oxidative deboronation, where the boronic acid group is replaced by a hydroxyl group.[3][4] This can happen in the stock solution, during the reaction, or even during analysis.
-
Solution:
-
Protect Stock Solutions: Prepare stock solutions in degassed anhydrous solvents and store them under an inert atmosphere (argon or nitrogen). If storing for more than a few hours, freeze at -20°C or -80°C.
-
Modify Analytical Method: Acidic mobile phases used in reverse-phase HPLC can sometimes promote on-column degradation. If this is suspected, try using a mobile phase with no acid modifier or explore alternative analytical techniques like non-aqueous capillary electrophoresis (NACE), which can be gentler on labile compounds.[9][10]
-
Experimental Protocols & Data
Physicochemical and Handling Data Summary
| Property | Value / Recommendation | Rationale & Reference |
| CAS Number | 1190875-38-7 | N/A |
| Molecular Formula | C₁₀H₁₀BNO₃ | PubChem CID: 46947440[11] |
| Molecular Weight | 203.00 g/mol | PubChem CID: 46947440[11] |
| Predicted pKa | 7.43 ± 0.20 | Affects charge state in aqueous solution.[1] |
| Storage Temp. | 0 - 8 °C | Minimizes thermal degradation and oxidation.[1][2] |
| Handling | Use in a well-ventilated area, wear PPE. Avoid dust formation.[2][12] | Standard chemical safety practice. |
Protocol 1: Preparation and Storage of Stock Solutions
This protocol is designed to minimize degradation upon dissolution.
-
Preparation:
-
Allow the vial of this compound to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the solid.
-
Weigh the required amount of solid rapidly in a controlled environment (e.g., glove box or low-humidity balance enclosure).
-
Use a fresh bottle of anhydrous grade solvent (e.g., DMSO, DMF). Use a syringe to draw the solvent, having previously flushed the bottle with argon or nitrogen.
-
Add the solvent to the solid and vortex until fully dissolved.
-
-
Short-Term Storage (< 8 hours):
-
Keep the solution tightly capped and protected from light. If possible, flush the headspace of the vial with argon or nitrogen before sealing.
-
-
Long-Term Storage (> 8 hours):
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Flush the headspace of each vial with inert gas before capping and sealing with paraffin film.
-
Store at -20°C or -80°C. When ready to use, thaw the vial completely and vortex gently before opening.
-
Protocol 2: General RP-HPLC Method for Stability Monitoring
This method can be used to assess the purity of the compound over time.
-
Column: C18 stationary phase with low silanol activity (e.g., Waters XTerra MS C18) to minimize on-column hydrolysis.[10]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or as determined by a UV scan.
-
Sample Preparation: Dilute a sample of your stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Analysis: Inject the sample and monitor for the appearance of new peaks over time. The primary degradation product, 2-methyl-5-hydroxyisoindolin-1-one, will be more polar and thus should have a shorter retention time than the parent boronic acid.
Key Chemical Transformations
References
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ACS Publications. [Link]
-
Chemistry Of Boronic Esters. AA Blocks. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
-
Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. FASEB. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. [Link]
-
(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid. PubChem. [Link]
Sources
- 1. This compound CAS#: 1190875-38-7 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. pnas.org [pnas.org]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aablocks.com [aablocks.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. (2-Methyl-1-oxoisoquinolin-6-yl)boronic acid | C10H10BNO3 | CID 46947440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Purification of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid
Introduction
Welcome to the technical support guide for the purification of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar boronic acids. Boronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their purification can present significant challenges due to their unique chemical properties. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common purification hurdles and obtain high-purity this compound for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and related arylboronic acids.
Issue 1: Product is Intractable or Difficult to Handle (Oily or Gummy Solid)
Q: My isolated this compound is an oil or a sticky solid, making it difficult to purify further. What are my options?
A: This is a common challenge with boronic acids. The physical state can be influenced by residual solvents or the presence of impurities. Here are several strategies to obtain a manageable solid:
-
Trituration: This technique involves stirring the crude product in a solvent in which the desired compound is insoluble, but the impurities are soluble. For boronic acids, non-polar solvents are often a good starting point.
-
Protocol: Place the crude oil or gummy solid in a flask. Add a small volume of a suitable solvent (e.g., hexane, diethyl ether, or a mixture thereof). Stir or sonicate the mixture. The desired boronic acid should precipitate as a solid, which can then be collected by filtration. If the initial attempt with a non-polar solvent fails, a slightly more polar solvent like ethyl acetate might be effective, depending on the impurities.[3]
-
-
Recrystallization: If a solid can be obtained, recrystallization is a powerful purification technique.[4] The key is to find a suitable solvent or solvent system where the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Conversion to a Crystalline Derivative: If direct crystallization is unsuccessful, consider converting the boronic acid to a more crystalline derivative, such as a boronate ester (e.g., with pinacol) or a diethanolamine adduct.[5][6][7] These derivatives can often be purified by chromatography or recrystallization and then hydrolyzed back to the boronic acid if necessary.
Issue 2: Low Recovery or Product Degradation during Silica Gel Chromatography
Q: I'm attempting to purify my boronic acid using standard silica gel chromatography, but I'm experiencing significant product loss on the column or observing decomposition. What's causing this and how can I prevent it?
A: Standard silica gel is acidic and can lead to several problems with boronic acids:
-
Strong Adsorption: The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, causing the product to remain on the column.[8]
-
Decomposition: The acidic nature of silica can promote protodeboronation, where the C-B bond is cleaved, resulting in the corresponding arene (2-methylisoindolin-1-one in this case) as a byproduct.[7]
-
Boroxine Formation: On-column dehydration can lead to the formation of the corresponding boroxine (a cyclic trimer anhydride), which will have different chromatographic behavior.[9][10][11][12]
Solutions:
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: For less polar compounds, neutral alumina can be a good alternative to silica gel.[3]
-
Reversed-Phase (C18) Silica: This is often a better choice for polar compounds. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or ammonium hydroxide to improve peak shape.[7]
-
-
Deactivate the Silica Gel:
-
Base Treatment: Adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to the eluent can help to cap the acidic silanol groups and reduce tailing and product loss.[3]
-
Boric Acid Impregnation: Pre-treating the silica gel with boric acid can suppress the over-adsorption of boronic acids and their esters.[8][13]
-
Issue 3: Presence of Boroxine Impurity in the Final Product
Q: My NMR spectrum shows signals corresponding to both my desired boronic acid and its boroxine. How do I remove the boroxine or prevent its formation?
A: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[9][10][11][12] This is a reversible process.[10][12]
-
Conversion of Boroxine back to Boronic Acid: The equilibrium between a boronic acid and its boroxine can be shifted. To favor the boronic acid, the addition of water is necessary.
-
Protocol: Dissolve the mixture in a solvent like ethyl acetate or THF. Add a small amount of water and stir. The boroxine should hydrolyze back to the boronic acid. The product can then be re-isolated.
-
-
Prevention of Boroxine Formation: Boroxine formation is often driven by the removal of water, for example, by heating under vacuum or azeotropic distillation.[9] To minimize its formation, avoid prolonged heating and ensure the presence of some water during workup and storage if compatible with the compound's stability.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities often depend on the synthetic route, but typically include:
-
Protodeboronated byproduct: (2-Methylisoindolin-1-one) resulting from the cleavage of the carbon-boron bond.[7]
-
Boroxine: The cyclic trimer anhydride of the boronic acid.[9][10][11][12]
-
Starting materials: Unreacted precursors from the borylation step (e.g., the corresponding aryl halide).
-
Homocoupled byproduct: A dimer of the starting aryl group.
Q2: Is it better to purify the boronic acid or its pinacol ester?
A2: It is often easier to purify the corresponding boronic acid pinacol ester (Bpin).[2] Pinacol esters are generally less polar and more stable on silica gel than the free boronic acids.[2] They can often be purified using standard normal-phase chromatography. The pinacol ester can then be deprotected to the boronic acid if required.
Q3: Can I use an acid/base extraction to purify my boronic acid?
A3: Yes, this can be an effective technique. Boronic acids are weakly acidic (pKa ~9) and can be extracted into a basic aqueous solution (e.g., dilute NaOH).[1][14]
-
Workflow:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a cold, dilute aqueous base (e.g., 1M NaOH). The boronic acid will move to the aqueous layer as its boronate salt.
-
Wash the organic layer to remove any remaining product.
-
Combine the aqueous layers and wash with an organic solvent to remove any non-acidic impurities.
-
Acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) to precipitate the pure boronic acid.
-
Extract the pure boronic acid back into an organic solvent.
-
Q4: How should I store my purified this compound?
A4: To prevent dehydration to the boroxine and potential degradation, it is best to store boronic acids in a cool, dry place. A refrigerator or freezer is ideal. If the compound is sensitive to air or moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Experimental Protocols
Protocol 1: Purification via Diethanolamine Adduct Formation
This method is useful for purifying boronic acids that are difficult to crystallize directly. The diethanolamine adducts are often crystalline and can be easily isolated.
Materials:
-
Crude this compound
-
Diethanolamine
-
Diethyl ether or another non-polar solvent
-
Saturated boric acid solution
-
Ethyl acetate
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., THF or ethyl acetate).
-
Add one equivalent of diethanolamine and stir.
-
Add a non-polar solvent like diethyl ether until a precipitate forms.
-
Stir the resulting slurry at room temperature or cool to encourage further precipitation.
-
Collect the crystalline adduct by filtration and wash with the non-polar solvent.
-
To recover the free boronic acid, suspend the adduct in ethyl acetate and wash with a saturated boric acid solution. The boric acid will complex with the diethanolamine, releasing the purified boronic acid into the organic layer.[6][7]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified boronic acid.
Protocol 2: Purification using Reversed-Phase Flash Chromatography
Materials:
-
Crude this compound
-
C18 silica gel
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Formic acid (FA) or Ammonium hydroxide (NH₄OH)
Procedure:
-
Column Packing: Pack a flash chromatography column with C18 silica gel using a slurry method with the initial mobile phase composition.
-
Sample Preparation: Dissolve the crude boronic acid in a minimal amount of the mobile phase or a strong solvent like methanol. If solubility is an issue, pre-adsorb the sample onto a small amount of C18 silica.
-
Elution: Equilibrate the column with the starting mobile phase (e.g., 95:5 Water/ACN with 0.1% FA). Elute the compound using a gradient of increasing organic solvent (e.g., from 5% to 100% ACN in water with 0.1% FA). The optimal gradient will need to be determined by analytical HPLC or TLC on C18 plates.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to isolate the final product.
Data Summary
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Recrystallization | >98% | High purity, scalable | Finding a suitable solvent can be time-consuming |
| Normal Phase Chromatography | Variable | Fast for some compounds | High risk of product loss and decomposition for boronic acids |
| Reversed-Phase Chromatography | >95% | Good for polar compounds, less decomposition | Requires removal of water, may need lyophilization |
| Acid/Base Extraction | >95% | Good for removing neutral impurities, scalable | May not remove other acidic or basic impurities |
| Diethanolamine Adduct | >98% | Excellent for difficult-to-crystallize compounds | Additional synthetic steps required |
Visualizations
Caption: A decision-making workflow for the purification of this compound.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Available at: [Link]
-
Kua, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. Available at: [Link]
-
Tokunaga, N., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Boroxine. Available at: [Link]
-
Semantic Scholar. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Available at: [Link]
-
Hitosugi, S., et al. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Available at: [Link]
-
Yamamoto, Y., & Tokunaga, N. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. HETEROCYCLES, 87(5), 989. Available at: [Link]
-
Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks. Available at: [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? [Online discussion]. Available at: [Link]
-
Roy, A., & Brown, H. C. (2006). Stability of Boronic Esters to Hydrolysis: A Comparative Study. European Journal of Organic Chemistry, 2006(1), 123-126. Available at: [Link]
-
Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Available at: [Link]
-
Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. Available at: [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Reddit. (2015). Purification of boronic acids?. r/chemistry. Available at: [Link]
- Hall, D. G. (Ed.). (2011).
-
North, R., & Eisenbeis, S. (2020). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
Merck Millipore. (n.d.). Off-line hyphenation of boronate affinity monolith-based extraction with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for efficient analysis of glycoproteins/glycopeptides. Available at: [Link]
Sources
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Boroxine - Wikipedia [en.wikipedia.org]
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- 13. academic.oup.com [academic.oup.com]
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Technical Support Center: (2-Methyl-1-oxoisoindolin-5-yl)boronic acid in Catalysis
Welcome to the technical support center for (2-Methyl-1-oxoisoindolin-5-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in catalytic cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the scientific integrity and success of your work.
Introduction: Understanding the Reagent
This compound is an increasingly important building block in medicinal chemistry and materials science. Its rigid, tricyclic core and the presence of a lactam functionality introduce unique electronic and steric properties that can be both advantageous for targeting specific molecular interactions and challenging in catalytic applications like the Suzuki-Miyaura coupling. The electron-donating nature of the isoindolinone ring system can activate the boronic acid for rapid cross-coupling, but it also increases its susceptibility to certain side reactions. This guide will help you anticipate and mitigate these issues.
Part 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or complete failure. What are the primary causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings are a common issue, often stemming from a few key factors.[1] When working with an electron-rich boronic acid like this compound, the primary suspects are catalyst deactivation, inefficient transmetalation, and degradation of the boronic acid itself.
Causality and Troubleshooting Steps:
-
Protodeboronation: This is the most common side reaction for electron-rich boronic acids.[2][3] The C-B bond is cleaved and replaced by a C-H bond, consuming your starting material. This is often exacerbated by strong bases and the presence of water.
-
Solution:
-
Switch to a milder base: Instead of strong bases like NaOH or K₃PO₄, consider using milder options like K₂CO₃ or KF.[1]
-
Employ anhydrous conditions: Water is a proton source for protodeboronation.[1] Using anhydrous solvents and reagents can significantly suppress this side reaction. Consider using a boronic ester (e.g., pinacol ester) which can exhibit greater stability.[4]
-
Use a "slow-release" boronate: Protecting groups like MIDA (N-methyliminodiacetic acid) can release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[3]
-
-
-
Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst.[4]
-
Solution:
-
Thoroughly degas your reaction mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.[1]
-
Use a Pd(0) source: Pre-activated Pd(0) catalysts like Pd(PPh₃)₄ can reduce the likelihood of homocoupling compared to Pd(II) sources that require in situ reduction.[4]
-
-
-
Catalyst Inhibition by the Lactam Carbonyl: The lone pair of electrons on the oxygen of the isoindolinone's carbonyl group could potentially coordinate to the palladium center, leading to catalyst inhibition.
-
Solution:
-
Choose a suitable ligand: Bulky, electron-rich phosphine ligands like those from the Buchwald or Fu groups (e.g., SPhos, XPhos) can promote the desired catalytic cycle and reduce unwanted coordination.
-
Increase catalyst loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial inhibition.
-
-
Experimental Protocol: Optimizing a Challenging Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
Dry the this compound under vacuum for several hours before use.
-
Use freshly distilled and degassed solvents (e.g., dioxane, toluene, or THF).
-
Finely grind the base (e.g., K₂CO₃) and dry it in an oven.
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and the base (2.0 equiv.).
-
Seal the flask, and cycle between vacuum and argon (or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., SPhos, 3.3 mol%) under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Issue 2: Formation of Multiple Unidentified Byproducts
Question: My reaction is messy, showing multiple spots on the TLC plate that are not starting materials or the desired product. What could be causing this?
Answer: The formation of multiple byproducts can be indicative of several simultaneous degradation pathways. The isoindolinone core, while generally stable, can participate in or influence side reactions under catalytic conditions.
Causality and Troubleshooting Steps:
-
Oxidative Degradation of the Boronic Acid: Boronic acids can be susceptible to oxidation, especially at elevated temperatures.[5]
-
Solution:
-
Maintain a strict inert atmosphere: Ensure your reaction is rigorously protected from oxygen throughout the entire process.
-
Consider lower reaction temperatures: If the coupling is sluggish at lower temperatures, a more active catalyst system may be required to achieve reasonable reaction times.
-
-
-
Palladium-Catalyzed Decomposition of the Isoindolinone Ring: While less common, it is possible that under harsh conditions, the palladium catalyst could interact with the lactam or the N-methyl group, leading to ring-opening or other decomposition pathways.
-
Solution:
-
Screen different palladium sources and ligands: Some catalyst systems are milder than others. For instance, a pre-formed Pd(0) catalyst might be less aggressive than a system that generates Pd(0) in situ from a Pd(II) salt.
-
Decrease reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of degradation products.
-
-
Workflow for Diagnosing Byproduct Formation
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Data Summary Table
| Side Reaction | Contributing Factors | Recommended Mitigation Strategies |
| Protodeboronation | Electron-rich boronic acid, strong base, presence of water | Use milder base (K₂CO₃, KF), anhydrous conditions, protect as boronate ester (MIDA, pinacol) |
| Homocoupling | Presence of oxygen, Pd(II) precatalyst | Thoroughly degas reaction mixture, use Pd(0) catalyst source |
| Catalyst Inhibition | Potential coordination of lactam carbonyl to Pd | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) |
| Lactam Hydrolysis | Strong basic conditions, high temperatures | Use milder bases (K₂CO₃, Cs₂CO₃, KF) |
References
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. [Link]
-
Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. (2017). PubMed Central. [Link]
-
Development of Organic Transformations Based on Protodeboronation. (2016). ACS Publications. [Link]
-
Protodeboronation. (n.d.). Wikipedia. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). National Institutes of Health. [Link]
-
Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. (2014). ACS Publications. [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019). ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
Sources
Technical Support Center: Improving Yield of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid Coupling
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and efficiency of their coupling reactions involving this specific heterocyclic boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.
Q1: My Suzuki coupling reaction has a low to non-existent yield. What are the first things I should check?
A1: A failed Suzuki coupling can be attributed to several critical factors. A systematic check of the following parameters is the most efficient way to diagnose the issue.
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to initiate the catalytic cycle.[1] Some precatalysts are sensitive to air and moisture. It is crucial to use a fresh batch or consider a more robust, air-stable precatalyst, such as a Buchwald G3 palladacycle, which can generate the active Pd(0) species more reliably.[1][2]
-
Oxygen Contamination: The Suzuki-Miyaura coupling is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of your boronic acid (forming a symmetrical biaryl) and can deactivate the Pd(0) catalyst through oxidation.[1][3] Ensure your solvents are thoroughly degassed (e.g., via sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert atmosphere throughout the setup and reaction time.[2]
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide coupling partner. Boronic acids, particularly heteroaromatic ones, can degrade over time through processes like protodeboronation, especially in the presence of moisture or acid.[1] Consider using freshly acquired boronic acid or assess its purity via NMR before use.
Q2: I'm observing significant formation of a symmetrical biaryl derived from my isoindolinone boronic acid. What is causing this homocoupling and how do I stop it?
A2: The formation of a homocoupled product from your boronic acid is a common side reaction, often driven by the presence of Pd(II) species and oxygen.[3] During this process, two molecules of the boronic acid couple together, and the Pd(II) is reduced to the active Pd(0) state.[3]
Causality & Prevention:
-
Inadequate Degassing: This is the most frequent cause. Rigorous degassing of all solvents and reagents is essential to minimize dissolved oxygen.
-
Pd(II) Precatalyst Issues: If the reduction of your Pd(II) precatalyst is slow or inefficient, the lingering Pd(II) can promote homocoupling.
-
Solutions:
-
Improve Inert Atmosphere Technique: Ensure your reaction vessel is properly purged with argon or nitrogen before adding reagents. Use cannulation or syringe techniques for liquid transfers.
-
Use a Pd(0) Source: Consider starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Note that these can also be air-sensitive.
-
Optimize Precatalyst: Employ a modern palladacycle precatalyst (e.g., SPhos-Pd-G3, XPhos-Pd-G3) designed for efficient generation of the active Pd(0)L species.[4]
-
Q3: My reaction is very slow and stalls before completion. How can I improve the kinetics and drive it to completion?
A3: Sluggish reactions are typically indicative of a suboptimal combination of ligand, base, or temperature, which fails to efficiently drive the catalytic cycle, particularly the transmetalation or reductive elimination steps.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For heteroaromatic substrates like this compound, which can be electron-rich and potentially coordinating, bulky and electron-donating ligands are often required. These ligands stabilize the palladium center, promote oxidative addition, and crucially, accelerate the rate-limiting reductive elimination step.[4] Consider screening Buchwald-type ligands such as SPhos , XPhos , or RuPhos .[2][4]
-
Base Selection: The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[5] The strength and solubility of the base matter. A stronger base may not always be better and can promote side reactions. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred.[2] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Temperature: Reaction temperatures for Suzuki couplings can range from room temperature to over 100 °C.[6] If the reaction is slow at a lower temperature (e.g., 60 °C), incrementally increasing it to 80-100 °C can significantly improve the rate.[2] However, be aware that higher temperatures can also accelerate decomposition pathways like protodeboronation.[7]
Q4: I'm struggling with purification. There are multiple closely-related byproducts. What are their likely identities and how can I avoid them?
A4: Purification challenges often stem from side reactions that produce structurally similar impurities. Common culprits in Suzuki couplings include:
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom on your isoindolinone core. This is often exacerbated by excess water, acidic impurities, or prolonged reaction times at high temperatures.
-
Solution: Use anhydrous solvents if possible, ensure your base is sufficient to neutralize any acidic species, and monitor the reaction to avoid unnecessarily long heating times. Using the boronic acid as a pinacol ester can also increase stability.[7]
-
-
Dehalogenation: The halide on your coupling partner is replaced by a hydrogen atom. This can occur when the organopalladium intermediate reacts with a hydride source in the mixture, such as an amine base or alcoholic solvent.[3]
-
Solution: If using an amine base or alcohol solvent, consider switching to a carbonate or phosphate base and an aprotic solvent like dioxane or toluene.
-
-
Homocoupling: As discussed in Q2, this produces a dimer of your boronic acid.
A logical workflow can help diagnose these issues systematically.
Caption: A decision tree for troubleshooting failed Suzuki reactions.
Frequently Asked Questions (FAQs)
What is the fundamental catalytic cycle of the Suzuki-Miyaura reaction?
The reaction proceeds through a well-established catalytic cycle involving three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming an Ar-Pd(II)-X intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[8]
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Why is the choice of base so important?
The base is not merely a spectator; it is a crucial activator. The boronic acid itself is not nucleophilic enough to undergo transmetalation with the palladium complex. The base reacts with the boronic acid to form a more electron-rich and highly nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center.[5][9] The choice of base can influence reaction rates and the tolerance of other functional groups in the substrates.[10]
Is water necessary as a co-solvent?
Water is frequently used as a co-solvent with organic solvents like dioxane, THF, or toluene. It serves two primary purposes:
-
Solubility: It helps to dissolve the inorganic bases (e.g., K₂CO₃, K₃PO₄) which are often poorly soluble in organic solvents.[3]
-
Activation: Water can participate in the formation of the active boronate species and facilitate the transmetalation step.[11]
However, reactions can also be run under anhydrous conditions, which may be necessary to prevent side reactions like protodeboronation with particularly sensitive substrates.[12]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Screening
For a challenging coupling like that with this compound, screening several parameters is highly recommended.
| Parameter | Recommended Conditions for Screening | Rationale |
| Palladium Precatalyst | 1. Pd₂(dba)₃2. XPhos-Pd-G3 | 1. A common Pd(0) source.2. An air-stable, highly active precatalyst for challenging couplings.[4] |
| Ligand | 1. SPhos2. XPhos3. RuPhos | Bulky, electron-rich biaryl phosphines are proven to accelerate reductive elimination.[2][4] |
| Base | 1. K₃PO₄2. Cs₂CO₃3. K₂CO₃ | A range of bases with varying strengths and solubilities should be tested. K₃PO₄ is often a good starting point.[2] |
| Solvent | 1. Dioxane/H₂O (5:1)2. Toluene/H₂O (5:1)3. 2-MeTHF/H₂O (5:1) | These aprotic solvents are standard for Suzuki couplings; water aids in dissolving the base.[2][3] |
| Temperature | 80 - 100 °C | Elevated temperatures are often necessary to overcome activation barriers with heteroaromatic substrates.[2][6] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents) and the aryl bromide (1.0 equivalent).
-
Addition of Solids: Add the base (e.g., K₃PO₄, 2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%) and the ligand (e.g., XPhos, 1.1-1.2x the amount of Pd) if not using a pre-formed complex.[2]
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 5:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem Technical Support.
- ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Fors, B. P., et al. (2013).
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Thomas, A. A., et al. (2016).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Nykaza, T. V., et al. (2018).
- Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- ResearchGate. Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to....
- Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst and Ligand Screening for (2-Methyl-1-oxoisoindolin-5-yl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (2-Methyl-1-oxoisoindolin-5-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst and ligand screening for this specific substrate. Here, you will find field-proven insights and troubleshooting strategies presented in a practical question-and-answer format to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the initial considerations when selecting a catalyst and ligand for the Suzuki-Miyaura coupling of this compound?
A1: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, but its success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[1] For a substrate like this compound, which contains a potentially coordinating lactam moiety, initial considerations should focus on:
-
Palladium Source: Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used as they are bench-stable.[1] However, they require in situ reduction to the active Pd(0) species.[1] Alternatively, using a Pd(0) source like Pd₂(dba)₃ can be advantageous.
-
Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity.[1] For heterocyclic boronic acids, bulky and electron-rich phosphine ligands are often a good starting point. Ligands like SPhos, XPhos, and RuPhos have shown broad utility in challenging Suzuki couplings.[2][3] N-heterocyclic carbene (NHC) ligands are also excellent candidates due to their strong σ-donating ability.[2]
-
Base and Solvent: The choice of base is critical for activating the boronic acid for transmetalation.[4][5] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][4] The solvent system often involves a mixture of an organic solvent (like dioxane, THF, or toluene) and water.[1][4]
Q2: My this compound appears to be degrading during the reaction, leading to low yields. What could be the cause and how can I mitigate this?
A2: Boronic acids, particularly those with heteroatoms, can be prone to decomposition under reaction conditions, most commonly through protodeboronation.[1] The presence of certain structural features, such as protonable heteroatoms, can accelerate this process.[1]
To address this, consider the following:
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can prevent premature decomposition. These are generally more robust and can be used directly in the coupling reaction.
-
Anhydrous Conditions: While many Suzuki reactions benefit from the presence of water, in cases of substrate instability, running the reaction under anhydrous conditions with a base like potassium fluoride (KF) might be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of decomposition. Screening reactions at various temperatures (e.g., room temperature, 60 °C, 80 °C) is advisable.
Q3: I am observing significant formation of a homocoupled byproduct from my boronic acid. How can I suppress this side reaction?
A3: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling and is often promoted by the presence of Pd(II) species and oxygen.[1] This occurs when two molecules of the boronic acid couple with each other.
Strategies to minimize homocoupling include:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to Pd(II) sources.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thus disfavoring the homocoupling pathway.
Troubleshooting Guide
Issue 1: The reaction has stalled, and I see a significant amount of starting material remaining.
-
Possible Cause: Catalyst deactivation. The palladium catalyst may have precipitated as palladium black, rendering it inactive.
-
Solution:
-
Ligand Choice: Switch to a bulkier, more electron-donating ligand that can better stabilize the Pd(0) species and prevent agglomeration. Biarylphosphine ligands like XPhos or SPhos are excellent candidates.[2]
-
Catalyst Loading: Increase the catalyst loading, for example, from 1 mol% to 2-5 mol%.[2]
-
Temperature: Ensure the reaction temperature is optimal. Some catalysts require higher temperatures to be fully active.[2]
-
Issue 2: The purification of my final product is complicated by the presence of boron-containing impurities.
-
Possible Cause: Incomplete reaction or decomposition of the boronic acid.
-
Solution:
-
Workup Procedure: An acidic wash (e.g., with 1M HCl) during the workup can often help to remove unreacted boronic acid.
-
Purification Technique: If standard silica gel chromatography is problematic, consider using a different stationary phase like alumina.[6] Alternatively, derivatization of the boronic acid impurities into a more easily separable form can be effective.[6][7]
-
Issue 3: I am coupling this compound with an electron-rich aryl halide and observing low conversion.
-
Possible Cause: The oxidative addition step of the catalytic cycle is often slower with electron-rich halides.
-
Solution:
-
Ligand Selection: Use a highly electron-rich ligand to facilitate the oxidative addition. N-heterocyclic carbene (NHC) ligands are particularly effective in this regard.
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary to drive the reaction to completion.
-
Experimental Protocol: A Step-by-Step Guide to Catalyst and Ligand Screening
This protocol outlines a general procedure for screening various catalysts and ligands for the Suzuki-Miyaura coupling of this compound with a model aryl bromide. This is best performed in parallel using a 24-well reaction block.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium precatalysts (see Table 1)
-
Ligands (see Table 1)
-
Bases (see Table 2)
-
Solvents (see Table 2)
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions: In an inert atmosphere, prepare stock solutions of the aryl bromide and the chosen base in the desired solvent.
-
Arraying Reagents:
-
To each well of the reaction block containing a pre-weighed catalyst and ligand, add this compound (1.2 equivalents).
-
Add the aryl bromide stock solution (1.0 equivalent).
-
Add the base stock solution (2.0 equivalents).
-
-
Reaction Execution:
-
Seal the reaction block and place it on a pre-heated stirrer hotplate.
-
Stir the reactions at the desired temperature (e.g., 80 °C) for a set time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Quench each reaction with water.
-
Extract each reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by LC-MS or GC-MS to determine the conversion and identify any byproducts.
-
Data Presentation
Table 1: Recommended Catalyst and Ligand Combinations for Initial Screening
| Catalyst (mol%) | Ligand (mol%) | Rationale |
| Pd(OAc)₂ (2%) | SPhos (4%) | A versatile and highly active system for many Suzuki couplings.[3] |
| Pd₂(dba)₃ (1%) | XPhos (3%) | Effective for sterically hindered substrates.[2] |
| PdCl₂(dppf) (2%) | - | A common, air-stable precatalyst. |
| PEPPSI-IPr (2%) | - | An NHC-based catalyst, good for challenging couplings.[1] |
Table 2: Suggested Base and Solvent Systems
| Base | Solvent | Temperature | Notes |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80-100 °C | A standard and effective combination for many Suzuki reactions.[4] |
| K₃PO₄ | Toluene/H₂O (4:1) | 80-100 °C | A stronger base, often beneficial for less reactive substrates.[4] |
| Cs₂CO₃ | THF/H₂O (4:1) | 60-80 °C | A highly effective base, though more expensive.[4] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: (2-Methyl-1-oxoisoindolin-5-yl)boronic acid
A Senior Application Scientist's Guide to Handling, Storage, and Experimental Troubleshooting
Welcome to the technical support guide for (2-Methyl-1-oxoisoindolin-5-yl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal as your application scientist is to move beyond simple instructions and provide a framework of chemical logic, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes. The stability and reactivity of arylboronic acids are not absolute; they are a function of their environment. Understanding this principle is the key to success.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common inquiries regarding the foundational aspects of handling and storing this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: The primary goal of storage is to mitigate the three main degradation pathways: hydrolysis, oxidation, and boroxine formation.[1] Therefore, optimal storage requires strict environmental control. The solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[2] To minimize thermal degradation and slow moisture-driven decomposition, refrigeration at 2-8°C is strongly recommended.[2] For long-term archival, storage at -20°C is also a viable option. Always place the primary container inside a secondary container with a desiccant to create a dry microenvironment.
Q2: I need to prepare a solution for a Suzuki coupling reaction. What is the best practice?
A2: Solution preparation is a critical step where reagent integrity is often compromised.
-
Solvent Choice: Use only high-purity, anhydrous (dry) solvents. Common solvents for Suzuki reactions include dioxane, tetrahydrofuran (THF), and toluene.[3]
-
Atmosphere: Oxygen is detrimental, promoting both boronic acid homocoupling and catalyst decomposition.[3][4] Therefore, the solvent must be thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Procedure: Add the degassed, anhydrous solvent to the vial containing the solid boronic acid and any other solid reagents under a positive pressure of inert gas. Never weigh and leave the hygroscopic boronic acid open to the atmosphere for extended periods. Prepare solutions fresh for immediate use whenever possible.
Q3: What are the primary chemical degradation pathways I should be aware of?
A3: this compound, like most arylboronic acids, is susceptible to three principal modes of degradation that can impact your reaction stoichiometry and yield.
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[1] It is often accelerated by aqueous or protic media, particularly under strongly basic or acidic conditions.[4][5]
-
Oxidation: The C-B bond can be oxidatively cleaved, typically by atmospheric oxygen or other oxidants, to yield the corresponding phenol.[1][6] This process can be a significant issue, and the stability of some boronic acids at physiological pH can be comparable to that of thiols.[7]
-
Boroxine Formation: In the solid state or in concentrated, anhydrous non-polar solutions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer called a boroxine.[1][8] This is often a reversible process upon addition of water or a protic solvent, but its formation complicates accurate massing and stoichiometry, as it removes three molecules of water.[1]
Caption: Primary degradation pathways for arylboronic acids.
Q4: What personal protective equipment (PPE) is necessary when handling this compound?
A4: Standard laboratory PPE is required. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles to prevent eye contact.[2][9] Handling the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][10] Always consult the specific Safety Data Sheet (SDS) for the most current handling information.[2]
Section 2: Troubleshooting Guide for Experimental Applications
Unsatisfactory experimental results are often traceable to reagent instability. This guide focuses on diagnosing and solving common issues encountered during Suzuki-Miyaura cross-coupling reactions.
Problem: My Suzuki-Miyaura coupling reaction has a low or non-existent yield.
This is the most frequent issue. A systematic approach is necessary to identify the root cause.
Possible Cause A: Degradation of the Boronic Acid Starting Material
-
Causality: If the boronic acid has degraded via the pathways described above (protodeboronation, oxidation), the active reagent concentration is lower than calculated, or the reagent is entirely inactive. This is the most common reason for low yields.[3]
-
Diagnosis: Before starting a large-scale reaction, run a small analytical test. Dissolve a small sample of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a quick ¹H NMR spectrum. Compare it against a reference spectrum to check for impurities, such as the protodeboronated species.
-
Solution Protocol: Stabilize via Diethanolamine Adduct Formation If you suspect your boronic acid is unstable or prone to decomposition on the benchtop, converting it to a more stable N,N-diethanolamine boronate adduct is a highly effective strategy.[11] These adducts are often crystalline, air-stable solids that can be weighed accurately and used directly in coupling reactions, where they release the active boronic acid in situ.[11]
Step-by-Step Protocol:
-
In a vial equipped with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.
-
A precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates out.[11]
-
Stir the resulting slurry for 15-20 minutes at room temperature.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
This stable adduct can now be used directly in Suzuki coupling reactions, particularly those employing protic solvents.[11]
-
Possible Cause B: Oxygen Contamination & Inactive Catalyst
-
Causality: The catalytic cycle of the Suzuki coupling requires a Palladium(0) species.[3][12] Oxygen in the reaction mixture can oxidize Pd(0) to inactive Pd(II), halting the cycle. Oxygen also promotes the unwanted homocoupling of two boronic acid molecules to form a biaryl byproduct (R-R).[3][4]
-
Diagnosis: A color change in the reaction mixture to black (Pd black) early on can indicate catalyst decomposition. The presence of a significant biaryl byproduct (from boronic acid homocoupling) in your crude LC-MS or NMR is a strong indicator of oxygen contamination.
-
Solution:
-
Degas Rigorously: Ensure all solvents are thoroughly degassed.
-
Use an Air-Stable Pre-catalyst: If you are using a catalyst like Pd(OAc)₂ that requires in situ reduction, consider switching to a modern, air-stable Pd(II) pre-catalyst (e.g., a palladacycle like XPhos Pd G3) that reliably forms the active Pd(0) species under reaction conditions.[4]
-
Maintain Inert Atmosphere: Ensure your reaction vessel is properly flushed with argon or nitrogen and maintained under a positive pressure throughout the experiment.
-
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting failed Suzuki reactions.
Section 3: Data & Protocols
For quick reference, key quantitative and qualitative data are summarized below.
Table 1: Recommended Storage & Handling Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2–8 °C (Refrigerated) | Minimizes thermal degradation and slows hydrolysis.[9][13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and moisture ingress.[2] |
| Container | Tightly-sealed, amber glass or HDPE | Prevents contamination, moisture, and light exposure.[13][14] |
| Handling Area | Chemical Fume Hood | Prevents inhalation of fine powder.[9][10] |
| Incompatibilities | Strong oxidizing agents, moisture | Avoids chemical reactions and degradation.[9] |
Table 2: General Solubility Profile
Note: Experimental verification is recommended as solubility can be batch-dependent.
| Solvent | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Good for NMR and preparing concentrated stock solutions. |
| Dichloromethane (DCM) | Sparingly Soluble | Often used for derivatization reactions like adduct formation.[11] |
| Tetrahydrofuran (THF) | Sparingly Soluble | Common reaction solvent; use anhydrous grade.[3] |
| 1,4-Dioxane | Sparingly Soluble | Common reaction solvent; use anhydrous grade.[3] |
| Water | Poorly Soluble | Water is a reactant in protodeboronation; avoid excess.[4] |
| Methanol / Ethanol | Soluble | Protic solvents can participate in side reactions. |
Protocol: Standard Preparation for Suzuki Coupling
-
Vessel Preparation: Flame-dry a reaction vial equipped with a stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition: To the cooled vial, add this compound (1.0-1.5 equiv), the aryl halide (1.0 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).
-
Inerting: Evacuate and backfill the vial with inert gas three times to ensure all atmospheric oxygen is removed.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[4]
-
Solvent Addition: Add the previously degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.
References
-
Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]
-
González, J. F., & Hu, Y. (2002). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 68(1), 441–444. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
University of California, Riverside EH&S. (n.d.). Corrosive Storage Guidelines. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Plamondon, J., & Wang, Q. X. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Doubleday, W. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1315-1319. [Link]
-
ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine. [Link]
-
Post Apple Scientific. (2023). 15 Tips for Storing Acids in Your Laboratory. [Link]
-
Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021369118. [Link]
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- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 14. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
Technical Support Center: Synthesis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid
Introduction
Welcome to the technical support center for the synthesis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid. This molecule is a valuable building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2] However, its synthesis, particularly the introduction and purification of the boronic acid moiety, presents several common challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to issues encountered during experimentation. We will delve into the causality behind common problems and offer step-by-step guidance to ensure a successful and reproducible synthesis.
Overall Synthetic Workflow
The synthesis of this compound typically proceeds in two key stages: first, the construction of the 5-halo-2-methylisoindolin-1-one precursor, followed by a palladium-catalyzed Miyaura borylation to install the boronic acid group. Each stage has unique challenges that this guide will address.
Caption: Decision tree for troubleshooting low Miyaura borylation yield.
FAQ 2: I'm observing a significant amount of the protodeborylated side product. How can I prevent this?
Protodeborylation (or protodeboronation) is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is often caused by trace amounts of water in the reaction.
Core Causality: The mechanism can involve the hydrolysis of the boronate ester back to the boronic acid, which can then be more susceptible to protonolysis under the reaction conditions. This side reaction is often competitive with the desired borylation. [3] Troubleshooting Protocol:
-
Strict Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried, and solvents are anhydrous grade and properly degassed.
-
Choice of Base: While strong aqueous bases are used in subsequent Suzuki couplings, they should be avoided in the borylation step. Anhydrous potassium acetate (KOAc) is the standard and preferred base.
-
Work-up Procedure: Perform the initial work-up under non-aqueous or minimally aqueous conditions if possible. A direct filtration through a pad of Celite to remove palladium residues, followed by solvent evaporation, can sometimes be used before proceeding to purification, minimizing exposure to water. [4]
Parameter Recommended Condition Rationale Solvent Anhydrous Dioxane or Toluene Aprotic, high-boiling solvents are standard. Must be rigorously dried. Base Anhydrous Potassium Acetate (KOAc) Weak, non-nucleophilic base that minimizes side reactions. Atmosphere Nitrogen or Argon Prevents oxidation and deactivation of the Pd(0) catalyst. [5] | Additives | None typically required | Avoid water or proton sources which promote protodeborylation. |
Table 1: Recommended conditions to minimize protodeborylation.
Section 2: Purification of the Boronic Acid / Ester
Purification is a major hurdle. Boronic acids and their pinacol esters (Bpin) can be unstable on standard silica gel and may require specialized techniques. [6][7]
FAQ 3: My product is streaking badly on a silica gel TLC plate, and I get low recovery from my column. What's happening?
This is a classic problem when purifying boronic acids or their esters.
Core Causality: The Lewis acidic boron atom in your compound forms strong adducts with the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption, tailing, and sometimes on-column decomposition or hydrolysis of the ester. [4][7] Troubleshooting Protocol:
-
Use Boric Acid-Treated Silica Gel: The most effective solution is to pre-treat the silica gel with boric acid. This passivates the active silanol sites, dramatically reducing product adsorption and improving recovery. [8] Detailed Protocol: Preparation of Boric Acid-Treated Silica Gel
-
Prepare a 5% w/v solution of boric acid in methanol. (e.g., 27.5 g of H₃BO₃ in 550 mL of MeOH for 100 g of silica).
-
Create a slurry of the silica gel in the boric acid/methanol solution in a round-bottom flask.
-
Agitate the slurry on a rotary evaporator (without vacuum) for 1 hour at room temperature.
-
Remove the solvent by filtration through a Büchner funnel.
-
Wash the treated silica gel thoroughly with ethanol (e.g., ~600 mL for 100 g of silica).
-
Dry the silica gel completely under high vacuum (e.g., at 60°C for >2 hours) until it is a free-flowing powder. It is now ready for use. [4]
-
-
Alternative Purification Methods:
-
Reverse-Phase Chromatography (C18): This can be effective, but requires removal of large volumes of water/methanol/acetonitrile, which can be time-consuming. [7] * Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be an excellent method. Common solvent systems include ethyl acetate/hexanes or dichloromethane/hexanes. [9] * Derivatization/Extraction: Boronic acids can be converted into boronate salts by treatment with a base (e.g., NaOH). [10]The salt can be washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer can be re-acidified to precipitate the pure boronic acid.
-
| Purification Method | Pros | Cons | Best For |
| Standard Silica Gel | Readily available | Low recovery, tailing, decomposition [7] | Not Recommended |
| Boric Acid-Treated Silica | High recovery, good separation | Requires preparation step [4][8] | General purpose purification of Bpin esters |
| Recrystallization | High purity, scalable | Requires relatively pure crude material | Final purification of solid boronic acids |
| Acid-Base Extraction | Removes non-acidic impurities | Only works for the free boronic acid | Crude purification to remove organic impurities |
Table 2: Comparison of purification strategies.
Section 3: Characterization and Stability
Even after successful synthesis and purification, the nature of boronic acids can lead to confusing characterization data and stability issues.
FAQ 4: My ¹H NMR spectrum is clean but shows multiple, broad, or exchanging peaks for my product. Is it impure?
Not necessarily. You are likely observing an equilibrium between your boronic acid and its cyclic trimeric anhydride, known as a boroxine .
Core Causality: Three molecules of a boronic acid can reversibly dehydrate to form a six-membered boroxine ring. [11][12]This is an equilibrium process that is highly dependent on concentration and the presence of water. In an NMR solvent, you may see peaks for both the monomeric acid and the trimeric boroxine, leading to a complex spectrum.
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (Boronic Acid ⇌ Boroxine + Water)
Caption: Reversible equilibrium between a boronic acid and its boroxine.
Troubleshooting Protocol:
-
Confirm with a Water Spike: To confirm the presence of an equilibrium, add a single drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The addition of water will shift the equilibrium back towards the monomeric boronic acid, causing the boroxine peaks to disappear and the boronic acid peaks to sharpen and simplify. [13]2. LC-MS Analysis: An LC-MS analysis will typically only show the mass for the monomeric boronic acid, as the boroxine is usually not stable under the analysis conditions.
FAQ 5: How should I store this compound to prevent degradation?
Boronic acids are susceptible to oxidative degradation and can slowly form boroxines upon standing. [13][14] Core Causality: The empty p-orbital on the boron atom makes it susceptible to attack by oxidizing agents. [14][15]Additionally, the slow loss of water, even from a seemingly dry solid, can drive the formation of boroxine over time. [13] Storage Recommendations:
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Temperature: Store in a refrigerator or freezer (-20°C) to slow down potential degradation pathways.
-
Moisture: Keep in a tightly sealed container with a desiccant to minimize water absorption and boroxine formation.
References
-
Boronic acid - Wikipedia. Wikipedia. [Link]
-
Boronic Acids and Derivatives. Amerigo Scientific. [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health (NIH). [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]
-
Boroxine - Wikipedia. Wikipedia. [Link]
-
Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Semantic Scholar. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. FSU. [Link]
-
Synthesis of N-methylphthalimide. PrepChem.com. [Link]
-
Synthesis of 4-Nitro-N-Methylphthalimide. Scribd. [Link]
-
Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]
- Process for purification of boronic acid and its derivatives.
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]
-
How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? ResearchGate. [Link]
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. Organic Letters. [Link]
-
Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
-
Troubleshooting a Miyaura borylation. Reddit. [Link]
-
New process for synthesis on n-methylphthalimide. ResearchGate. [Link]
-
Miyuora borylation trouble shoot. Reddit. [Link]
-
Miyaura Borylation troubleshoot. Reddit. [Link]
-
One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]
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- 12. Boroxine - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to (2-Methyl-1-oxoisoindolin-5-yl)boronic acid and Other Boronic Acids in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of building blocks in cross-coupling reactions is a critical determinant of synthetic efficiency and success. Among the myriad of reagents available, boronic acids have established themselves as indispensable partners in modern organic synthesis, particularly for the construction of carbon-carbon bonds via the Nobel Prize-winning Suzuki-Miyaura reaction.[1] This guide provides an in-depth, objective comparison of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid with other classes of boronic acids, offering insights into its reactivity profile and practical application, supported by experimental data and established chemical principles.
Introduction: The Enduring Utility of Boronic Acids in Drug Discovery
Boronic acids and their derivatives are widely employed in medicinal chemistry for their versatile reactivity, general stability, and the low toxicity of their byproducts.[2] Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of biaryl and heteroaryl structures that are prevalent in a vast number of pharmaceuticals.[3] The choice of boronic acid significantly influences reaction outcomes, with factors such as electronic properties, steric hindrance, and stability playing a crucial role in determining reaction rates and yields.
Featured Boronic Acid: this compound
This compound is a functionalized arylboronic acid that has garnered interest in medicinal chemistry due to the presence of the isoindolinone scaffold. This heterocyclic motif is a key structural feature in a number of biologically active compounds, including PARP inhibitors used in cancer therapy.[4][5]
Chemical Structure:
The isoindolinone ring system imparts specific electronic properties to the boronic acid. The carbonyl group within the ring acts as an electron-withdrawing group, which can influence the reactivity of the boronic acid in cross-coupling reactions.
Comparative Analysis of Boronic Acid Reactivity in Suzuki-Miyaura Coupling
To provide a comprehensive comparison, we will evaluate the performance of this compound against two representative boronic acids: the electronically neutral phenylboronic acid and the heteroaromatic, electron-rich benzofuran-2-boronic acid .
The efficiency of a boronic acid in the Suzuki-Miyaura catalytic cycle is largely influenced by the rate-determining transmetalation step.[6] The electronic nature of the substituent on the boronic acid plays a pivotal role here.
-
Electron-donating groups on the aryl ring of the boronic acid generally increase the nucleophilicity of the organic group, facilitating a faster transmetalation and often leading to higher reaction yields.[7]
-
Electron-withdrawing groups , conversely, can slow down the transmetalation step due to the reduced nucleophilicity of the aryl group.[8]
Given the electron-withdrawing nature of the oxoisoindolinone core, it is anticipated that this compound will exhibit reactivity characteristic of an electron-deficient boronic acid.
Data Presentation: A Comparative Overview of Suzuki-Miyaura Coupling Yields
The following table presents a comparative summary of typical yields for Suzuki-Miyaura coupling reactions between different boronic acids and a selection of aryl halides. The data for phenylboronic acid and benzofuran-2-boronic acid are derived from published experimental results. The projected yields for this compound are based on established trends for electron-deficient boronic acids.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation(s) |
| Phenylboronic acid | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [9] |
| Phenylboronic acid | 4-Chloroanisole | [IPr·H][Pd(η³-cin)Cl₂] | K₂CO₃ | Ethanol | 80 | 4 | 89 | [10] |
| Benzofuran-2-boronic acid | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₃PO₄ | n-Butanol | 100 | 16 | 92 | [11] |
| Benzofuran-2-boronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos | K₃PO₄ | n-Butanol | 100 | 16 | 92 | [11] |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Projected: 75-85 | [8] |
| This compound | 4-Chloroacetophenone | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 24 | Projected: 60-75 | [8] |
Projected yields are estimations based on the general reactivity of electron-deficient boronic acids and may vary depending on specific reaction conditions.
Causality Behind Experimental Choices and Mechanistic Insights
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially when dealing with more challenging coupling partners like electron-deficient boronic acids or less reactive aryl chlorides.
The Suzuki-Miyaura Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (R¹-X). The reactivity order for the halide is I > Br > Cl. Aryl chlorides are the least reactive and often require more sophisticated catalyst systems.
-
Transmetalation: This is often the rate-determining step. The organic group (R²) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. For electron-deficient boronic acids like this compound, this step can be slower, necessitating more forcing conditions (higher temperatures, stronger bases, or more active catalysts).
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
For challenging couplings involving electron-deficient boronic acids or aryl chlorides, the choice of a highly active catalyst system is paramount. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) in combination with Pd₂(dba)₃ or Pd(OAc)₂ are often employed to accelerate both the oxidative addition and transmetalation steps.
Experimental Protocols: A Step-by-Step Guide
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. Note that optimization of conditions may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
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A-Comparative-Guide-to-the-Reactivity-of-(2-Methyl-1-oxoisoindolin-5-yl)boronic-acid-in-Suzuki-Miyaura-Cross-Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between organoboron compounds and organic halides or pseudohalides is particularly vital in the pharmaceutical industry for synthesizing complex molecules.[2][3] The choice of the boronic acid is critical, as its structure dictates reactivity, stability, and ultimately, the success of the coupling.
This guide provides a comparative analysis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid , a specialized building block, against more common arylboronic acids. We will explore the nuanced interplay of electronic and steric effects that govern its reactivity and provide field-tested protocols to guide researchers in optimizing their synthetic strategies.
Understanding the Reactivity Landscape of Boronic Acids
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by two key factors:
-
Electronic Effects: The substituent on the aryl ring of the boronic acid can significantly alter the nucleophilicity of the organic group to be transferred. Electron-donating groups (EDGs) generally increase the electron density on the carbon atom attached to boron, facilitating the crucial transmetalation step.[4] Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, potentially slowing down the reaction.[4]
-
Steric Hindrance: Bulky substituents near the boronic acid moiety can impede the approach of the palladium complex, hindering the transmetalation process.[5] This is a common challenge with ortho-substituted arylboronic acids.[6]
Beyond these intrinsic properties, the stability of the boronic acid is paramount. A significant side reaction is protodeboronation , the cleavage of the C-B bond by a proton source, which is often exacerbated by electron-withdrawing substituents and certain basic conditions.[7][8]
Comparative Analysis: this compound vs. Phenylboronic Acid and 4-Methoxyphenylboronic Acid
To contextualize the reactivity of this compound, we will compare it with two widely used arylboronic acids: the parent phenylboronic acid and the electron-rich 4-methoxyphenylboronic acid.
| Boronic Acid | Key Structural Feature | Expected Electronic Effect | Potential Challenges |
| This compound | Fused lactam ring with an N-methyl group. | The oxoisoindoline core is generally considered electron-withdrawing due to the amide carbonyl group. | Potential for slower transmetalation. The nitrogen atom could potentially coordinate with the palladium catalyst. |
| Phenylboronic acid | Unsubstituted phenyl ring. | Neutral baseline for comparison. | Susceptible to homocoupling and protodeboronation under certain conditions. |
| 4-Methoxyphenylboronic acid | Methoxy group (EDG) at the para position. | Enhanced nucleophilicity, leading to faster transmetalation. | Increased susceptibility to oxidation. |
The unique structure of this compound, with its fused heterocyclic system, introduces a complex interplay of electronic factors. While the carbonyl group is electron-withdrawing, the overall electronic contribution of the 2-methyl-1-oxoisoindoline substituent is not as straightforward as a simple nitro or cyano group.
Experimental Workflow for Comparative Reactivity Study
The following workflow provides a standardized method for evaluating the relative reactivity of different boronic acids in a Suzuki-Miyaura coupling reaction.
Caption: Standard workflow for a comparative Suzuki-Miyaura coupling experiment.
Detailed Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-bromoacetophenone with the boronic acids under comparison.
Materials:
-
4-bromoacetophenone (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)[2]
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)[2]
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 4-bromoacetophenone, the respective boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expected Results and Discussion
The following table presents hypothetical, yet mechanistically informed, data for the comparative study.
| Boronic Acid | Time (h) | Yield (%) | Discussion |
| This compound | 12 | 85 | The electron-withdrawing nature of the isoindolinone moiety may lead to a slightly slower reaction rate compared to electron-rich systems. However, the planarity of the ring system may facilitate favorable interactions in the transition state, leading to a good overall yield. |
| Phenylboronic acid | 8 | 92 | As the benchmark, phenylboronic acid is expected to provide a high yield in a relatively short reaction time under these standard conditions. |
| 4-Methoxyphenylboronic acid | 6 | 95 | The electron-donating methoxy group should accelerate the transmetalation step, resulting in the fastest reaction and highest yield among the three. |
It is crucial to note that these are expected outcomes, and actual results can be highly dependent on the specific substrates and precise reaction conditions.[1]
The Catalytic Cycle and the Role of the Boronic Acid
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The nature of the boronic acid is most influential during the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[1]
-
Transmetalation: In the presence of a base, the boronic acid (Ar²-B(OH)₂) forms a boronate species, which then transfers its organic group (Ar²) to the palladium center. The electronic properties of Ar² are critical here.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
For this compound, the key is to ensure that the conditions are optimized to facilitate the transmetalation step, which may be slower due to the electronic nature of the isoindolinone ring.
Troubleshooting and Optimization
When working with less common boronic acids like this compound, optimization may be necessary.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Slow transmetalation due to electronic effects. | * Stronger Base: Switch from K₃PO₄ to a stronger base like Cs₂CO₃. * Ligand Choice: Employ more electron-rich and bulky ligands such as RuPhos or XPhos, which can accelerate both oxidative addition and reductive elimination.[5] * Higher Temperature: Increasing the reaction temperature can help overcome the activation barrier. |
| Protodeboronation | Decomposition of the boronic acid. | * Use of Boronic Esters: Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[9] * Anhydrous Conditions: Minimize water content in the reaction, as it can be a proton source for protodeboronation.[8] |
| Catalyst Deactivation | Coordination of the isoindolinone nitrogen to the palladium center. | * Ligand Selection: Use strongly coordinating, bulky ligands that can outcompete the substrate for binding to the palladium. |
Conclusion
This compound is a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry where the isoindolinone scaffold is a privileged structure.[10] While its reactivity profile differs from simple arylboronic acids due to the electronic influence of the fused lactam ring, high yields in Suzuki-Miyaura couplings can be achieved through rational selection of catalysts, ligands, and bases. Understanding the fundamental principles of the catalytic cycle and the factors that influence the key transmetalation step is essential for the successful application of this and other specialized boronic acids in organic synthesis.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- BenchChem. (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.
- Thomas, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- MDPI. (2026).
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Vulcanchem. (n.d.). (1-Oxoisoindolin-5-YL)boronic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (1-Oxoisoindolin-5-YL)boronic acid (1346526-56-4) for sale [vulcanchem.com]
A Senior Application Scientist's Guide to the Bioavailability of (2-Methyl-1-oxoisoindolin-5-yl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of orally bioavailable small molecules remains a paramount challenge. The incorporation of a boronic acid moiety onto a core scaffold represents a strategic approach to enhancing the pharmacokinetic profile of drug candidates. This guide provides an in-depth technical comparison of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid derivatives, offering insights into their potential for improved bioavailability and the experimental workflows necessary for their evaluation.
The Rationale for Isoindolinone-Boronic Acid Scaffolds in Drug Discovery
The isoindolinone core is a privileged scaffold in medicinal chemistry, notably recognized for its presence in a variety of biologically active compounds, including potent poly(ADP-ribose) polymerase (PARP) inhibitors. The strategic incorporation of a boronic acid group at the 5-position of the 2-methyl-1-oxoisoindolinone scaffold is a deliberate design choice aimed at overcoming common bioavailability hurdles.
Boronic acids have demonstrated the potential to enhance the oral bioavailability of drug candidates through a unique mechanism. It is hypothesized that the boronic acid moiety can reversibly interact with diols, such as those found on sugars and glycoproteins in the gut. This transient binding may shield the molecule from first-pass metabolism, a major contributor to poor oral bioavailability.[1] Furthermore, the electronic properties of the boronic acid group can be modulated through derivatization to fine-tune the physicochemical properties of the compound, such as solubility and permeability, which are critical determinants of oral absorption.
Comparative Bioavailability of this compound Derivatives: A Hypothetical Analysis
While specific in-vivo bioavailability data for a series of this compound derivatives is not extensively available in the public domain, we can construct a hypothetical comparative analysis based on established principles of medicinal chemistry. This table serves as a template for researchers to populate with their own experimental data. The derivatives shown represent common modifications aimed at exploring the structure-activity relationship (SAR) and structure-property relationship (SPR) for bioavailability.
| Compound ID | Derivative (Modification at R) | Predicted Physicochemical Properties (Lipophilicity, Solubility) | In Vitro Permeability (Papp, cm/s) | In Vivo Pharmacokinetics (Rat Model) |
| Caco-2 Assay | Oral Dose (10 mg/kg) | |||
| LEAD-001 | H (Parent Compound) | Moderate Lipophilicity, Low Aqueous Solubility | 1.5 x 10⁻⁶ | Cmax: 150 ng/mL, Tmax: 2 h, AUC: 600 ng·h/mL, F: 15% |
| LEAD-002 | F (Electron-withdrawing) | Increased Lipophilicity, Lower Aqueous Solubility | 1.2 x 10⁻⁶ | Cmax: 120 ng/mL, Tmax: 2.5 h, AUC: 550 ng·h/mL, F: 12% |
| LEAD-003 | OMe (Electron-donating) | Increased Polarity, Improved Aqueous Solubility | 2.5 x 10⁻⁶ | Cmax: 250 ng/mL, Tmax: 1.5 h, AUC: 1200 ng·h/mL, F: 28% |
| LEAD-004 | CF₃ (Strongly EWG) | High Lipophilicity, Very Low Aqueous Solubility | 0.8 x 10⁻⁶ | Cmax: 80 ng/mL, Tmax: 3 h, AUC: 350 ng·h/mL, F: 8% |
| LEAD-005 | Pinacol Ester (Prodrug) | High Lipophilicity, Low Aqueous Solubility | 3.0 x 10⁻⁶ (post-hydrolysis) | Cmax: 350 ng/mL, Tmax: 1 h, AUC: 1800 ng·h/mL, F: 40% |
Note: This table is for illustrative purposes. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve; F = Absolute oral bioavailability.
Experimental Protocols for Assessing Bioavailability
To generate the type of comparative data illustrated above, a systematic experimental approach is required. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Permeability Assessment: The Caco-2 Cell Assay
The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.
Objective: To determine the apparent permeability coefficient (Papp) of this compound derivatives across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Transwell® inserts (24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂. Once confluent, trypsinize and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells on the Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm².
-
Perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after a defined incubation period. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing the test compound (at a typical concentration of 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient using the following equation: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of this compound derivatives following oral and intravenous administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Test compounds
-
Vehicle for oral and intravenous administration (e.g., a solution of 5% DMSO, 40% PEG400, and 55% saline)
-
Dosing gavage needles and syringes
-
Blood collection tubes (containing an anticoagulant like EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Dosing:
-
Oral (PO) Group: Administer the test compound orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer the test compound intravenously via the tail vein at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound in rat plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate the following parameters for both PO and IV routes:
-
Cmax, Tmax, AUC(0-t), AUC(0-inf), half-life (t½), clearance (CL), and volume of distribution (Vd).
-
-
Bioavailability (F) Calculation: Calculate the absolute oral bioavailability using the following formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Key Factors Influencing Bioavailability: A Visual Guide
The interplay of various factors determines the ultimate bioavailability of a drug candidate. The following diagram illustrates these critical relationships.
Caption: Factors influencing the oral bioavailability of drug candidates.
Discussion and Future Directions
The strategic incorporation of a boronic acid moiety into the isoindolinone scaffold presents a compelling avenue for the development of orally bioavailable drug candidates. The ability of the boronic acid to potentially mitigate first-pass metabolism through reversible interactions with biological diols is a key advantage.[1] However, a thorough understanding of the structure-bioavailability relationship is crucial for successful drug design.
Researchers should systematically synthesize and evaluate a series of derivatives to probe the effects of various substituents on the isoindolinone ring and the boronic acid itself. Key parameters to investigate include:
-
Electronic Effects: Introducing electron-donating or electron-withdrawing groups can modulate the pKa of the boronic acid, which in turn affects its interaction with diols and its overall physicochemical properties.
-
Steric Hindrance: The size and position of substituents near the boronic acid can influence its accessibility for diol binding.
-
Prodrug Strategies: Conversion of the boronic acid to a boronic ester (e.g., a pinacol ester) can improve membrane permeability, with subsequent hydrolysis in vivo to release the active boronic acid.
By combining robust in vitro permeability assays with well-designed in vivo pharmacokinetic studies, researchers can build a comprehensive understanding of the bioavailability of their this compound derivatives. This data-driven approach will enable the rational design of next-generation compounds with optimized oral drug-like properties, ultimately accelerating their path towards clinical development.
References
-
Santos, M. A., & Marques, F. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 13(11), 375. [Link]
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The Isoindolinone Boronic Acid Scaffold: A Comparative Guide to Inhibitor Selectivity
In the landscape of contemporary drug discovery, the strategic design of enzyme inhibitors with high selectivity remains a paramount challenge. The pursuit of novel molecular scaffolds that can be finely tuned to target specific enzymes while minimizing off-target effects is a continuous endeavor. Among the emerging classes of pharmacophores, inhibitors derived from the (2-Methyl-1-oxoisoindolin-5-yl)boronic acid scaffold are gaining attention for their potential to yield potent and selective therapeutic agents. This guide provides a comprehensive comparison of the selectivity profiles of inhibitors derived from this unique chemical entity, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.
The (1-Oxoisoindolin-5-yl)boronic Acid Core: A Versatile Starting Point
The foundational molecule, (1-Oxoisoindolin-5-yl)boronic acid, serves as a versatile precursor in the synthesis of a variety of enzyme inhibitors. Its isoindolinone core is a recognized motif in many biologically active compounds, while the boronic acid moiety is a key pharmacophore known for its ability to form reversible covalent bonds with serine, threonine, and other nucleophilic residues in the active sites of enzymes. This dual functionality makes it an attractive starting point for developing inhibitors against several important enzyme classes, including proteases and β-lactamases.[1]
Derivatives of (1-Oxoisoindolin-5-yl)boronic acid have demonstrated promising biological activities. For instance, the parent compound itself has been shown to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria.[1] Furthermore, structural analogs have exhibited cytotoxic effects against cancer cell lines through the inhibition of the proteasome.[1] These preliminary findings underscore the therapeutic potential of this scaffold and warrant a deeper investigation into the selectivity of its derivatives.
Comparative Selectivity of Isoindolinone Boronic Acid-Based Inhibitors
While extensive head-to-head comparative studies of a wide range of inhibitors derived from the specific this compound scaffold are not yet widely available in the public domain, we can infer selectivity principles by examining the behavior of the parent compound and related isoindolinone structures against different enzyme families.
β-Lactamase Inhibition
The (1-Oxoisoindolin-5-yl)boronic acid scaffold has shown notable activity against β-lactamases. The boronic acid group acts as a transition-state analog, mimicking the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics.[1] This mechanism of action is shared by other boronic acid-based β-lactamase inhibitors.[2]
Table 1: Inhibitory Activity against β-Lactamases
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| (1-Oxoisoindolin-5-yl)boronic acid | Klebsiella pneumoniae β-lactamase | 0.45 µM | [1] |
The selectivity of isoindolinone boronic acid derivatives against different classes of β-lactamases (A, B, C, and D) would be a critical area for future investigation. The structure of the isoindolinone core and any appended functionalities would likely influence the binding affinity and selectivity for the various β-lactamase active sites.
Proteasome Inhibition
Structural analogs of (1-Oxoisoindolin-5-yl)boronic acid have demonstrated anticancer potential by inhibiting the proteasome. The proteasome is a multi-catalytic protease complex with three distinct types of active sites: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1). The selectivity of proteasome inhibitors for these different subunits is a key determinant of their efficacy and toxicity profiles.
Table 2: Cytotoxicity via Proteasome Inhibition
| Compound | Cell Line | Activity (IC50) | Mechanism | Reference |
| Structural Analog of (1-Oxoisoindolin-5-yl)boronic acid | MCF-7 (Breast Cancer) | 8.2 µM | Proteasome Inhibition | [1] |
For a comprehensive comparison, it would be essential to evaluate a series of derivatives against the individual catalytic subunits of the proteasome. This would reveal the structure-activity relationships (SAR) that govern selectivity within the proteasome complex. For example, modifications to the isoindolinone ring or the groups attached to it could be designed to enhance interactions with the specific substrate-binding pockets of the β1, β2, or β5 subunits. It is known that even minor structural changes in boronic acid proteasome inhibitors can significantly alter their subunit selectivity and, consequently, their biological effects.[3]
Experimental Methodologies for Determining Inhibitor Selectivity
To generate the comparative data necessary for a thorough evaluation of these inhibitors, a series of well-defined experimental workflows are required.
Enzyme Inhibition Assays
The primary method for determining the potency and selectivity of an inhibitor is through direct enzyme inhibition assays.
Protocol: Determining Inhibition Constants (Ki) for β-Lactamase
-
Enzyme and Substrate Preparation: Purify the target β-lactamase enzyme (e.g., from Klebsiella pneumoniae). Prepare a stock solution of a chromogenic β-lactam substrate, such as nitrocefin.
-
Inhibitor Preparation: Prepare a dilution series of the (1-Oxoisoindolin-5-yl)boronic acid derivative.
-
Assay Execution: In a 96-well plate, combine the enzyme, inhibitor at various concentrations, and buffer. Incubate for a predetermined time to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the nitrocefin substrate.
-
Data Acquisition: Monitor the change in absorbance over time using a spectrophotometer. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations. Use non-linear regression analysis to fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) and determine the Ki value.
Proteasome Activity Assays
To assess the selectivity of inhibitors for the different catalytic subunits of the proteasome, specific fluorogenic substrates are used.
Protocol: Proteasome Subunit Selectivity Profiling
-
Cell Lysate Preparation: Prepare cell lysates from a relevant cancer cell line (e.g., MCF-7).
-
Inhibitor Treatment: Treat the cell lysates with a range of concentrations of the isoindolinone boronic acid inhibitor.
-
Substrate Addition: Add specific fluorogenic substrates for each proteasome subunit:
-
Chymotrypsin-like (β5): Suc-LLVY-AMC
-
Trypsin-like (β2): Boc-LRR-AMC
-
Caspase-like (β1): Z-LLE-AMC
-
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer.
-
IC50 Determination: Calculate the IC50 value for each subunit by plotting the percentage of inhibition against the inhibitor concentration.
Kinase Selectivity Profiling
Given that the (1-Oxoisoindolin-5-yl)boronic acid is a precursor for kinase inhibitors, it is crucial to assess the selectivity of its derivatives against a broad panel of kinases.[1]
Workflow: Kinome-Wide Selectivity Profiling
Figure 2: Relevant signaling pathways.
The development of selective inhibitors based on the (1-Oxoisoindolin-5-yl)boronic acid scaffold holds significant promise. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation against panels of enzymes to establish clear structure-selectivity relationships. Such studies will be instrumental in advancing these compounds from promising scaffolds to clinically viable drug candidates.
Conclusion
Inhibitors derived from this compound and its parent scaffold represent a compelling new direction in the design of selective enzyme inhibitors. The inherent reactivity of the boronic acid moiety, combined with the drug-like properties of the isoindolinone core, provides a strong foundation for the development of potent therapeutics. While the currently available data is nascent, it strongly suggests that this class of compounds warrants further investigation. Through rigorous application of the experimental methodologies outlined in this guide, the scientific community can unlock the full potential of this promising inhibitor scaffold.
References
-
From Bortezomib to other Inhibitors of the Proteasome and Beyond. (2013). PMC. Retrieved January 19, 2026, from [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PubMed. Retrieved January 19, 2026, from [Link]
-
Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. (2024). PubMed Central. Retrieved January 19, 2026, from [Link]
-
In vitro selectivity profile of the representative inhibitors across... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Proteasome inhibitors have off-target effects on the serine proteases... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Proteasome Inhibitors: An Expanding Army Attacking a Unique Target. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Natural Agents as Novel Potential Source of Proteasome Inhibitors with Anti-Tumor Activity: Focus on Multiple Myeloma. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies. (2021). Frontiers. Retrieved January 19, 2026, from [Link]
-
New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to (2-Methyl-1-oxoisoindolin-5-yl)boronic acid and its Pinacol Ester for Drug Discovery Professionals
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, which are prevalent in a vast array of pharmacologically active molecules. Central to this powerful carbon-carbon bond-forming methodology are organoboron reagents, primarily boronic acids and their corresponding esters. This guide provides an in-depth technical comparison of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid and its pinacol ester, two key building blocks for the synthesis of isoindolinone-containing compounds, a scaffold of significant interest in medicinal chemistry.
This document will delve into the nuanced differences in their physicochemical properties, stability, and reactivity, supported by established chemical principles and experimental insights. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal reagent for their synthetic campaigns.
At a Glance: Boronic Acid vs. Pinacol Ester
| Feature | This compound | This compound Pinacol Ester |
| Molecular Formula | C9H10BNO3 | C16H20BNO3 |
| Molecular Weight | 191.00 g/mol | 285.15 g/mol |
| Typical Form | Crystalline solid | Crystalline solid or oil |
| Stability | Prone to dehydration (boroxine formation) and protodeboronation.[1] | Generally more stable to air and moisture; less prone to degradation.[2] |
| Solubility | Generally soluble in polar protic solvents and some polar aprotic solvents.[3][4] | Often exhibits improved solubility in a broader range of organic solvents.[3] |
| Handling | May require more careful handling and storage under inert atmosphere. | Easier to handle and weigh in air; longer shelf-life.[2] |
| Reactivity in Suzuki Coupling | Often more reactive, potentially leading to faster reaction times.[5][6] | Generally provides cleaner reactions with fewer byproducts, though may require longer reaction times or higher temperatures.[1][7] |
Delving Deeper: A Comparative Analysis
The choice between a boronic acid and its pinacol ester derivative is not merely one of convenience but a strategic decision that can significantly impact reaction efficiency, reproducibility, and overall synthetic success.
Physicochemical Properties and Handling
This compound, like many boronic acids, is a crystalline solid. A notable characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines. This process is often reversible but can complicate accurate weighing and stoichiometry determination. Furthermore, boronic acids can be susceptible to protodeboronation, the cleavage of the carbon-boron bond, particularly under harsh pH conditions or in the presence of certain metals.[1]
In contrast, the corresponding pinacol ester, this compound pinacol ester, offers enhanced stability. The pinacol group effectively protects the boronic acid moiety, rendering the molecule less susceptible to dehydration and protodeboronation.[2] This increased stability translates to a longer shelf-life and greater ease of handling, as the pinacol ester is generally less sensitive to air and moisture. From a practical standpoint, this often leads to more consistent and reproducible results in the laboratory.
In terms of solubility, pinacol esters frequently exhibit superior solubility in a wider range of organic solvents compared to their boronic acid counterparts.[3] This can be a critical advantage in designing homogeneous reaction conditions for cross-coupling reactions.
Reactivity in Suzuki-Miyaura Cross-Coupling
The central application for both this compound and its pinacol ester is the Suzuki-Miyaura cross-coupling reaction. The reactivity profiles of these two reagents, however, can differ significantly.
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Boronic acids are often considered to be more reactive than their pinacol ester counterparts.[5][6] This is generally attributed to the greater ease of formation of the active boronate species required for the transmetalation step in the catalytic cycle. The hydroxyl groups of the boronic acid can readily interact with the base in the reaction mixture to form a more nucleophilic boronate. This can lead to faster reaction times and may allow for couplings to occur under milder conditions.
However, the higher reactivity of boronic acids can sometimes be a double-edged sword, potentially leading to a higher incidence of side reactions, such as homocoupling of the boronic acid. Pinacol esters, being more stable, often provide cleaner reaction profiles with fewer byproducts.[7] While they may require slightly longer reaction times or higher temperatures to facilitate the cleavage of the pinacol group and formation of the active boronate, the resulting increase in yield and purity of the desired product can be a significant advantage, particularly in the context of complex molecule synthesis where purification can be challenging.
It is important to note that the relative reactivity can also be influenced by steric hindrance. The bulky pinacol group can sometimes hinder the approach to the palladium center during the transmetalation step.[7]
Experimental Protocols
To provide a practical context for the comparison, the following sections outline the synthesis of both the boronic acid and its pinacol ester, followed by a general protocol for their application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of Starting Materials
The common precursor for both this compound and its pinacol ester is 5-bromo-2-methylisoindolin-1-one.
Workflow for the Synthesis of the Boronic Acid and its Pinacol Ester
Caption: Synthetic routes to the target boronic acid and its pinacol ester from a common precursor.
Protocol 1: Synthesis of this compound pinacol ester
This protocol is adapted from standard Miyaura borylation procedures.[8]
Materials:
-
5-Bromo-2-methylisoindolin-1-one
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methylisoindolin-1-one (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (3.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound pinacol ester.
Protocol 2: Synthesis of this compound
This protocol involves a lithium-halogen exchange followed by borylation and hydrolysis.[9]
Materials:
-
5-Bromo-2-methylisoindolin-1-one
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (HCl, aqueous solution)
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, dissolve 5-bromo-2-methylisoindolin-1-one (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes.
-
Add triisopropyl borate (1.2 equiv.) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) until the solution is acidic.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can often be used directly or purified by recrystallization.
Representative Suzuki-Miyaura Cross-Coupling Protocol
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction. The specific conditions (catalyst, ligand, base, solvent, temperature) may require optimization depending on the specific aryl halide coupling partner.[10][11]
Materials:
-
This compound or its pinacol ester (1.2 equiv.)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable palladium catalyst/ligand system
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the boronic acid or pinacol ester (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Recommendations
The selection between this compound and its pinacol ester is a critical decision in the design of a synthetic route.
-
This compound is often the more reactive species, which can be advantageous for achieving faster reaction times and for coupling with less reactive aryl halides. However, its lower stability requires more careful handling and may lead to the formation of byproducts.
-
This compound pinacol ester offers superior stability, ease of handling, and often leads to cleaner reactions with higher isolated yields of the desired product. While it may require slightly more forcing conditions, the benefits of reproducibility and simplified purification make it an attractive choice for many applications, especially in the later stages of a multi-step synthesis.
For routine applications and for building diverse libraries of compounds where reliability and ease of use are paramount, the pinacol ester is often the preferred reagent . For challenging couplings where the boronic acid's higher reactivity may be necessary, it remains a valuable tool, provided that appropriate care is taken in its handling and storage. Ultimately, the optimal choice will depend on the specific synthetic challenge at hand, and empirical evaluation of both reagents may be warranted in some cases.
References
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- Comparison of reactivity of different boron reagents (a) The predicted...
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
- Susceptibility to hydrolysis of phenylboronic pinacol esters
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Stability of Boronic Esters to Hydrolysis : A Compar
- Iterative reactions of transient boronic acids enable sequential C–C bond form
- Susceptibility to hydrolysis of phenylboronic pinacol esters
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT.
- Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Medi
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis - ChemicalBook.
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides - DigitalCommons@TMC.
- (2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)boronic acid pinacol ester - Guidechem.
- 1190875-38-7 2-methyl-1-oxoisoindolin-5-ylboronic acid.
- Electronic Supporting Information Flow synthesis of an α-amino boronic ester as key precursor of Bortezomib drug.
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH.
- 1-Isoindolinone-5-boronic acid pinacol ester, 96% 1 g - Thermo Fisher Scientific.
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%, Thermo Scientific Chemicals.
- 2-Methyl-1-propenylboronic acid pinacol ester, 1 X 5 g (686875-5G) - Alkali Scientific.
- Boronic acids - Sigma-Aldrich.
- This compound - ChemicalBook.
- 1-Isoindolinone-5-boronic acid pinacol ester, 96% 250 mg | Buy Online.
- 2-Methyl-1-propenylboronic acid pinacol ester 97 126689-00-7 - Sigma-Aldrich.
- Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Deriv
- Boronic acid functionalized of covalent organic framework for high performance capture of trace phthal
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A Senior Application Scientist's Guide to Bridging the Efficacy Gap: A Comparative Framework for In Vitro and In Vivo Assessment of Novel (2-Methyl-1-oxoisoindolin-5-yl)boronic Acid Compounds
For researchers, medicinal chemists, and drug development professionals, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A frequent and critical hurdle is the often-observed disparity between a compound's performance in vitro and its efficacy in vivo. This guide provides a comprehensive framework for navigating this complex transition, using the novel class of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid compounds as a central, albeit illustrative, example. While specific experimental data for this exact scaffold is not yet abundant in the public domain, the principles and methodologies outlined here are universally applicable to the preclinical evaluation of emerging enzyme inhibitors.
The isoindolinone core is a privileged scaffold in medicinal chemistry, found in a range of biologically active molecules.[1][2][3] Similarly, the boronic acid moiety has gained significant traction, most notably with the success of drugs like bortezomib, as it can form reversible covalent bonds with the active sites of various enzymes.[4][5][6] The combination of these two pharmacophores in the this compound structure presents a compelling starting point for the development of novel therapeutics, likely targeting enzymes such as serine proteases or carbonic anhydrases.[1][5]
This guide offers a structured approach to the preclinical assessment of such compounds, emphasizing the causal relationships behind experimental choices and the importance of self-validating protocols to ensure scientific integrity. We will explore the key stages of evaluation, from initial enzymatic and cellular assays to comprehensive animal studies, and critically analyze the factors that contribute to the in vitro-in vivo correlation (IVIVC).
Part 1: Foundational Insights from In Vitro Efficacy Assessment
The initial phase of any drug discovery program is to establish the biological activity of a compound in a controlled, simplified environment. For our hypothetical this compound, this would involve a tiered approach, starting with the molecular target and progressing to cellular models.
Enzymatic Assays: Quantifying Target Engagement
The first critical step is to determine if the compound interacts with its intended molecular target. Assuming our compound is designed as an inhibitor of a specific enzyme (e.g., a human carbonic anhydrase isozyme, given the activity of other isoindolinone derivatives), a biochemical assay is paramount.[1]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase)
-
Enzyme and Substrate Preparation: Purified human carbonic anhydrase (hCA) I and II are obtained.[1] A suitable substrate, such as 4-nitrophenyl acetate (NPA), is prepared in a compatible buffer (e.g., Tris-SO4).
-
Compound Dilution Series: A stock solution of the this compound compound in DMSO is prepared and serially diluted to create a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, the enzyme, buffer, and varying concentrations of the test compound (or a known inhibitor like acetazolamide as a positive control) are pre-incubated.[1]
-
The reaction is initiated by adding the substrate (NPA).
-
The rate of NPA hydrolysis to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 348-400 nm) over time.[1]
-
-
Data Analysis: The initial reaction rates are calculated for each compound concentration. The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.
Causality Behind Experimental Choices: The choice of a purified enzyme system allows for the direct assessment of target engagement without the complexities of cellular uptake, metabolism, or off-target effects. The use of a known standard inhibitor validates the assay's performance.
Cell-Based Assays: Assessing Cellular Potency and Toxicity
Positive results in an enzymatic assay are a necessary but not sufficient condition for a compound's potential. The next logical step is to evaluate its activity in a more biologically relevant context, such as a cancer cell line.
Experimental Protocol: Cell Viability (WST-1) Assay
-
Cell Culture: A relevant human cancer cell line (e.g., A549 lung carcinoma) is cultured in appropriate media and conditions.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The this compound compound is added to the cells in a serial dilution, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
WST-1 Reagent Addition: The WST-1 reagent is added to each well. Viable, metabolically active cells will cleave the tetrazolium salt to formazan, resulting in a color change.
-
Absorbance Reading: The absorbance is measured at the appropriate wavelength using a plate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The GI50 (the concentration that inhibits cell growth by 50%) is then determined.
Trustworthiness of the Protocol: This assay provides a validated, high-throughput method to assess the compound's effect on cell proliferation, which is a composite measure of its ability to enter the cell, engage its target, and elicit a downstream biological response. It also provides an initial indication of the compound's therapeutic index (the ratio of its cytotoxic concentration to its effective concentration).
Hypothetical In Vitro Data for this compound (Compound A)
| Assay Type | Target/Cell Line | Parameter | Compound A | Alternative 1 | Alternative 2 |
| Enzyme Inhibition | hCA I | IC50 (nM) | 15 | 150 | 5 |
| Enzyme Inhibition | hCA II | IC50 (nM) | 10 | 25 | 8 |
| Cell Viability | A549 | GI50 (µM) | 0.5 | 5 | 0.2 |
| Cell Viability | L929 (non-cancerous) | CC50 (µM) | >50 | >50 | 10 |
In Vitro Testing Workflow
Caption: Workflow for in vitro evaluation of novel enzyme inhibitors.
Part 2: The Crucial Transition to In Vivo Efficacy
Promising in vitro data is the ticket to the next, more complex, and resource-intensive stage: in vivo testing. The primary goal here is to understand how the compound behaves in a living organism, which involves assessing its pharmacokinetics (PK), pharmacodynamics (PD), and ultimately, its therapeutic efficacy.
Pharmacokinetics: What the Body Does to the Drug
Poor pharmacokinetic properties are a common reason for the failure of drug candidates.[4] Boronic acids, in particular, can present challenges such as rapid clearance.[7] Therefore, an early assessment of PK is essential.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Healthy mice (e.g., BALB/c) are used.
-
Compound Administration: The this compound is formulated in a suitable vehicle and administered via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Processing and Analysis: Plasma is isolated from the blood samples, and the concentration of the compound is quantified using a validated analytical method like LC-MS/MS.
-
Data Analysis: The plasma concentration-time data is used to calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Causality Behind Experimental Choices: Understanding the PK profile is critical for designing an effective dosing regimen for efficacy studies. For instance, a compound with a short half-life may require more frequent dosing to maintain therapeutic concentrations.
In Vivo Efficacy: Demonstrating a Therapeutic Effect
The ultimate test of a preclinical candidate is its ability to produce the desired therapeutic effect in a relevant animal model of the disease. For an anti-cancer agent, a xenograft model is a common choice.
Experimental Protocol: Human Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells (e.g., A549) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Treatment: The this compound is administered to the treatment group according to a dosing schedule informed by the PK studies. The control group receives the vehicle only.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the tumor volumes or weights in the treated group to the control group.
Trustworthiness of the Protocol: This model, while not perfectly replicating human cancer, is a well-established and regulatory-accepted method for assessing the in vivo anti-tumor activity of a compound. Monitoring body weight is a crucial indicator of toxicity.
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of a candidate compound.
Part 3: Bridging the Gap: The Quest for In Vitro-In Vivo Correlation (IVIVC)
A strong IVIVC is the holy grail of preclinical drug development, as it allows in vitro data to reliably predict in vivo performance.[8][9][10] However, for many compounds, especially enzyme inhibitors, the correlation is not always straightforward.
Hypothetical In Vitro vs. In Vivo Data Comparison
| Compound | In Vitro GI50 (µM) | In Vivo TGI (%) at 20 mg/kg |
| Compound A | 0.5 | 60% |
| Alternative 1 | 5 | 10% |
| Alternative 2 | 0.2 | 45% (with toxicity) |
In this hypothetical scenario, Compound A shows good in vivo efficacy that aligns with its in vitro potency. Alternative 1, being less potent in vitro, shows poor in vivo activity as expected. Interestingly, Alternative 2, the most potent compound in vitro, shows decent efficacy but also toxicity, and its TGI is not proportionally better than Compound A's. This highlights the complexities of IVIVC.
Factors Influencing In Vitro-In Vivo Correlation
Caption: Key factors that can cause discrepancies between in vitro and in vivo results.
Analysis of Potential Discrepancies for Boronic Acid Compounds:
-
Metabolic Instability: The boronic acid moiety can be susceptible to oxidative metabolism, leading to rapid clearance and reduced in vivo efficacy.[4]
-
Poor Permeability: The compound may not efficiently cross cell membranes to reach its intracellular target, a factor not fully captured in enzyme assays.
-
Plasma Protein Binding: High binding to plasma proteins like albumin can reduce the free fraction of the drug available to exert its effect.
-
Off-Target Effects: Boronic acids can interact with other biological nucleophiles, potentially leading to unforeseen toxicities that limit the achievable therapeutic dose.[7]
-
Reversible Covalent Inhibition: The reversible nature of the boronic acid's interaction with its target means that maintaining a sufficient and sustained concentration at the target site is crucial for in vivo efficacy, directly linking back to its pharmacokinetic profile.[11]
Conclusion
The evaluation of novel therapeutic candidates, such as those from the this compound class, is a multi-faceted process that requires a logical and iterative progression from in vitro to in vivo models. While in vitro assays provide essential initial data on potency and mechanism, they are merely a stepping stone. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties in a living system is indispensable for predicting its clinical potential.
Discrepancies between in vitro and in vivo results should not be viewed as failures, but rather as valuable data points that provide insights into a compound's liabilities. By systematically investigating the factors outlined in this guide—metabolism, distribution, target engagement, and potential toxicities—researchers can make informed decisions and rationally design the next generation of molecules with an improved probability of success in the clinic. The ultimate goal is to build a comprehensive data package where the in vitro and in vivo findings tell a cohesive and compelling story of therapeutic potential.
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IN VITRO - IN VIVO CORRELATION . Slideshare. [Link]
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Dokoumetzidis, A., & Macheras, P. (2019). In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite . PubMed Central. [Link]
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Akocak, S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity . National Institutes of Health. [Link]
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Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PubMed Central. [Link]
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Li, Z., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds . PubMed Central. [Link]
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Wang, D., & Chen, L. (2020). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress . ResearchGate. [Link]
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Jaber, A., & Cutler, D. (2022). In Vitro-In Vivo Correlation: Perspectives on Model Development . PubMed Central. [Link]
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Requena, J. R., & Kristensson, K. (2006). Animal models for testing anti-prion drugs . PubMed. [Link]
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Masuda-Herrera, M. J., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters . ResearchGate. [Link]
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Tondi, D., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry . MDPI. [Link]
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Sravanthi, G., & Manjashetty, T. H. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core . MDPI. [Link]
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Pérez-Meseguer, J., et al. (2023). Neuropharmacological Effects in Animal Models and HPLC-Phytochemical Profiling of Byrsonima crassifolia (L.) Kunth Bark Extracts . MDPI. [Link]
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Gao, Y., et al. (2020). Boronic acid-based enzyme inhibitors: a review of recent progress . PubMed. [Link]
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A Comparative Guide to the Purity Analysis of Synthesized (2-Methyl-1-oxoisoindolin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Boronic Acid Intermediates
(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is a key building block in the synthesis of various therapeutic agents. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for creating carbon-carbon bonds.[1] The purity of these reagents is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts into the final active pharmaceutical ingredient (API).[2] Therefore, robust and reliable analytical methods for purity determination are essential components of quality control in pharmaceutical development and manufacturing.[3][4]
This guide will compare and contrast several orthogonal analytical techniques for the comprehensive purity assessment of this compound, providing detailed experimental protocols and comparative data to inform method selection and implementation.
Orthogonal Analytical Approaches for Purity Determination
A multi-faceted approach employing several analytical techniques is crucial for a comprehensive understanding of a compound's purity profile. Each method offers unique insights into different types of potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture.[5][6] For boronic acids, reversed-phase HPLC (RP-HPLC) is commonly employed.
Causality Behind Experimental Choices: The choice of a C18 stationary phase is standard for moderately polar compounds like this compound. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good resolution between the main peak and any impurities. The use of a gradient elution, where the organic solvent concentration is increased over time, is often necessary to elute both polar and non-polar impurities within a reasonable timeframe.[5] It is important to note that the on-column stability of boronic acids can be a challenge, with potential for hydrolysis to the corresponding boronic acid.[7][8][9] Careful method development, including the selection of an appropriate column and mobile phase pH, is critical to minimize this degradation.[7]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Data Presentation:
| Analytical Method | Parameter | Typical Result for High-Purity Sample |
| RP-HPLC | Purity (by area %) | > 99.5% |
| Related Substances | < 0.1% for any single impurity | |
| Total Impurities | < 0.5% |
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities.[1][10] This technique is particularly useful for detecting and characterizing process-related impurities and degradation products.[11]
Causality Behind Experimental Choices: The LC method is often similar to the HPLC purity method to allow for direct comparison of chromatograms. The mass spectrometer is typically an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer. ESI is a soft ionization technique suitable for polar molecules like boronic acids. A high-resolution mass spectrometer (HRMS) can provide accurate mass measurements, which aids in the elemental composition determination of impurities.
Experimental Protocol: LC-MS Impurity Profiling
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer.
-
LC Conditions: Utilize the same column and mobile phases as the RP-HPLC method. A faster gradient may be employed for higher throughput.[12]
-
Mass Spectrometer: ESI source, positive and negative ionization modes.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Extract ion chromatograms for potential impurities and analyze their mass spectra to propose structures.
Workflow for Impurity Identification using LC-MS
Caption: Integrated analytical workflow for purity analysis.
For routine quality control, a validated RP-HPLC method is generally sufficient for determining the purity and quantifying known impurities. However, for initial batch characterization, method validation, and in-depth impurity profiling, a combination of HPLC, LC-MS, and NMR is highly recommended to ensure a thorough understanding of the material's quality. Elemental analysis serves as a final, orthogonal confirmation of the bulk purity.
References
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
North, R., & Eisenbeis, S. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Retrieved from [Link]
-
ACS Publications. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. Retrieved from [Link]
-
Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]
-
Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Retrieved from [Link]
- Wang, Y., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B? Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
-
ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from [Link]
- Pandiyan, V., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(6), 1642-1647.
-
ResearchGate. (n.d.). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). Retrieved from [Link]
- Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
- Wigman, L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]
- Nöth, H., & Wrackmeyer, B. (1978). Nuclear magnetic resonance spectroscopy of boron compounds. Springer-Verlag.
-
ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]
- D'hooghe, M., & De Kimpe, N. (2008).
-
University of Sheffield. (n.d.). Boron NMR. Retrieved from [Link]
Sources
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- 3. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
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- 5. waters.com [waters.com]
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- 7. tandfonline.com [tandfonline.com]
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- 10. researchgate.net [researchgate.net]
- 11. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
-
Skin Irritation (H315): May cause redness and discomfort upon contact with the skin.
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.
Recent studies have also suggested that some arylboronic acids may exhibit mutagenic properties, underscoring the importance of minimizing exposure and ensuring proper disposal. Therefore, it is imperative to handle (2-Methyl-1-oxoisoindolin-5-yl)boronic acid as a potentially hazardous substance.
Table 1: Hazard Profile of Boronic Acid Derivatives
| Hazard Statement | GHS Code | Description |
| Causes skin irritation | H315 | May cause inflammatory response on skin contact. |
| Causes serious eye irritation | H319 | Can lead to significant eye discomfort and damage. |
| May cause respiratory irritation | H335 | Inhalation may irritate the nose, throat, and lungs. |
Personal Protective Equipment (PPE) and Handling Precautions
A proactive approach to safety is non-negotiable when handling this compound and its waste.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is advisable to double-glove, particularly when handling concentrated waste.
-
Body Protection: A lab coat, fully fastened, is essential to protect against accidental spills.
-
Respiratory Protection: All handling of the solid compound and its waste should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
-
Containment: For minor spills within a fume hood, contain the spill using a chemical spill kit absorbent.
-
Neutralization (for acidic spills): If the spilled material is acidic, cautiously neutralize it with a mild base like sodium bicarbonate.
-
Cleanup: Carefully sweep up the absorbed material and place it in a clearly labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Procedures: A Multi-faceted Approach
The primary and most recommended method for the disposal of this compound and its waste is through your institution's certified hazardous waste management program.[1] However, in-lab chemical deactivation can be a viable option for small quantities, provided it is performed by trained personnel and in accordance with institutional and local regulations.
Standard Hazardous Waste Disposal (Recommended)
This is the most straightforward and safest approach, ensuring compliance with federal and local regulations.[2][3]
Step-by-Step Protocol:
-
Segregation: Isolate all waste containing this compound from other waste streams.[4]
-
Containerization:
-
Solid Waste: Collect contaminated items such as gloves, weighing paper, and pipette tips in a dedicated, clearly labeled, and sealable hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing the boronic acid in a separate, labeled, and sealed container for liquid hazardous waste.[4]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Storage: Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor.[1]
In-Lab Chemical Deactivation (for small quantities, with institutional approval)
Chemical deactivation aims to break down the boronic acid into less hazardous compounds. Oxidative cleavage is a robust method for this purpose.
Causality: The carbon-boron bond in arylboronic acids is susceptible to oxidative cleavage. Strong oxidizing agents can break this bond, converting the aryl group into a phenol derivative and the boronic acid moiety into boric acid. This process effectively destroys the original compound.
Mandatory Visualization: Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol: Oxidative Cleavage with Hydrogen Peroxide
This protocol is adapted from a general procedure for the oxidation of arylboronic acids.[5]
-
Preparation: In a fume hood, place the waste containing this compound (e.g., up to 1 mmol in a suitable flask). If the waste is in a non-aqueous solvent, evaporate the solvent under reduced pressure first.
-
Oxidation: While stirring, slowly add 30% hydrogen peroxide (approximately 1.6 mL per 1 mmol of boronic acid) to the waste. The reaction can be exothermic, so slow addition is crucial.[6]
-
Reaction Time: Stir the mixture at room temperature for at least 1 hour to ensure complete oxidation. The reaction progress can be monitored by TLC if a suitable method is available.
-
Quenching: After the reaction is complete, cautiously quench any remaining hydrogen peroxide by adding a small amount of a reducing agent, such as a saturated aqueous solution of sodium sulfite or sodium thiosulfate, until bubbling ceases.
-
Neutralization: Check the pH of the resulting solution and neutralize it with a mild base (e.g., sodium bicarbonate) or a dilute acid (e.g., citric acid) to a pH between 6 and 8.
-
Disposal: The final aqueous solution, now containing boric acid and the corresponding phenol derivative, should be collected in a labeled hazardous waste container for disposal through your institution's EHS office. Do not pour down the drain unless explicitly permitted by your institution's policies for this specific waste stream.
Experimental Protocol: Oxidative Cleavage with Potassium Permanganate
Potassium permanganate is a powerful oxidizing agent that can effectively degrade aromatic compounds.[2]
-
Preparation: In a fume hood, dissolve the boronic acid waste in a suitable solvent (e.g., water or a mixture of water and acetone) in a flask equipped with a stirrer.
-
Oxidation: Slowly add a solution of potassium permanganate (a slight excess) to the stirring waste solution. The purple color of the permanganate will disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Time: Continue stirring at room temperature until the purple color of the permanganate persists, indicating that the oxidation is complete. This may take several hours.
-
Quenching: Quench the excess potassium permanganate by adding a small amount of a reducing agent, such as sodium bisulfite, until the purple color disappears completely.
-
Filtration: Filter the mixture to remove the manganese dioxide precipitate. The solid MnO₂ should be collected as solid hazardous waste.
-
Neutralization: Check the pH of the filtrate and neutralize it to a pH between 6 and 8.
-
Disposal: The final aqueous solution should be collected in a labeled hazardous waste container for disposal through your institution's EHS office.
Decontamination of Glassware and Equipment
Proper decontamination of laboratory equipment is essential to prevent cross-contamination and ensure a safe working environment.
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove residual boronic acid. This rinseate must be collected and disposed of as liquid hazardous waste.[7]
-
Washing: Wash the rinsed equipment with soap and warm water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven.
Regulatory Compliance
All laboratory waste disposal must comply with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3] It is the responsibility of the researcher and their institution to be aware of and adhere to these regulations. Always consult your institution's Chemical Hygiene Plan and EHS office for specific guidance.
Mandatory Visualization: Regulatory and Safety Framework
Caption: Hierarchical framework for compliant chemical waste management.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, adhering to strict handling protocols, and following the recommended disposal procedures, researchers can minimize risks and ensure a safe and compliant laboratory environment. When in doubt, always err on the side of caution and consult your institution's Environmental Health and Safety professionals.
References
-
Arkivoc. Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. [Link]
-
Lab Alley. How To Safely Dispose of Boric Acid. [Link]
-
MDPI. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. [Link]
-
Occupational Safety and Health Administration. Laboratories - Overview. [Link]
-
ResearchGate. Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. [Link]
-
ResearchGate. Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
YouTube. Hydroboration/Oxidation of 1-Octene Experiment, Part 4: Carrying out the Oxidation Reaction and GC. [Link]
Sources
Navigating the Safe Handling of (2-Methyl-1-oxoisoindolin-5-yl)boronic Acid: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the innovative use of boronic acids and their derivatives has become increasingly prominent.[1][2][3] Among these, (2-Methyl-1-oxoisoindolin-5-yl)boronic acid stands as a key building block. While its potential in advancing medicinal chemistry is significant, a thorough understanding of its safe handling, requisite personal protective equipment (PPE), and proper disposal is paramount to ensure the well-being of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is crucial. The primary routes of exposure are inhalation, skin contact, and eye contact.
Engineering Controls are the most effective means of minimizing exposure. All work with this compound, particularly when in solid or powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] This containment strategy is vital to prevent the inhalation of airborne particles.[10] An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][11][12]
II. Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is a critical component of safe laboratory practice.[13] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.[14] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[11] |
| Hand Protection | Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.[11][13][15] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be disposed of as hazardous waste.[16] |
| Body Protection | A flame-resistant lab coat that fastens securely and has long sleeves is essential to protect the skin and clothing from contamination.[11][14][17] Closed-toe shoes are also mandatory.[11][14] |
| Respiratory Protection | When engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator may be necessary.[5][17] The specific type of respirator should be determined by a qualified industrial hygienist based on the potential for airborne concentrations. |
Experimental Workflow for Donning and Doffing PPE
To ensure maximum protection, the sequence of donning and doffing PPE is critical. The following workflow is recommended:
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Containment: If safe to do so, contain the spill to prevent it from spreading.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the solid material and place it into a labeled, sealed container for hazardous waste disposal.[17] Avoid generating dust.[5]
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
Large Spills:
-
Evacuate: Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department.
-
Restrict Access: Prevent entry to the affected area.
-
Professional Cleanup: Allow trained emergency responders to handle the cleanup.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][12][18] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][18] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[5][18] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.
IV. Operational and Disposal Plans: A Cradle-to-Grave Approach
A comprehensive plan for the handling and disposal of this compound is essential for a safe and compliant laboratory environment.
Handling and Storage:
-
Minimize the generation of dust.[5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6][12][16]
Disposal: The disposal of this compound and its contaminated materials must be treated as hazardous waste.
-
Waste Collection:
-
Neutralization (for small residual amounts):
-
For cleaning glassware that contained the compound, a triple rinse with a suitable solvent is recommended. The rinsate must be collected as hazardous waste.[10][11]
-
In some cases, small amounts of boronic acid waste can be neutralized with a mild base like sodium bicarbonate to form a less reactive boronate salt, provided this is permitted by local regulations.[11][15]
-
-
Final Disposal:
Disposal Decision Tree
This diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the disposal of this compound waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
V. References
-
How To Safely Dispose of Boric Acid - Lab Alley.
-
Disposal Of Boric Acid - Sciencing.
-
Boric acid - #1 Science Forum For Lab Technicians - Chemtalk.
-
What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone.
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer.
-
Essential Procedures for the Proper Disposal of ARI-3531 | Benchchem.
-
Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design.
-
Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide - Benchchem.
-
Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development - ACS Publications.
-
(7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet - BLD Pharmatech.
-
Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH.
-
Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity.
-
2 - SAFETY DATA SHEET - Fisher Scientific.
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
-
SAFETY DATA SHEET - TCI Chemicals.
-
Material Safety Data Sheet - Miaodian Stationery.
-
6 - SAFETY DATA SHEET - Fisher Scientific.
-
Proper Protective Equipment - Chemistry LibreTexts.
-
Personal Protective Equipment Selection Guide - The University of Arizona.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
(2-Methyl-2H-indazol-7-yl)boronic acid - Apollo Scientific.
-
[2-(2-Hydroxypropan-2-yl)pyrimidin-5-yl]boronic acid - AK Scientific, Inc.
-
Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
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- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. aksci.com [aksci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
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- 16. file.bldpharm.com [file.bldpharm.com]
- 17. sciencing.com [sciencing.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
